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  • Product: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid
  • CAS: 2173097-84-0

Core Science & Biosynthesis

Foundational

Structural Characterization of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid by Single-Crystal X-Ray Diffraction: A Technical Guide

Executive Summary The rational design of non-planar, conformationally restricted pharmacophores and rigid metal-organic framework (MOF) linkers relies heavily on sterically hindered biphenyl architectures. 3,3',5'-Trimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of non-planar, conformationally restricted pharmacophores and rigid metal-organic framework (MOF) linkers relies heavily on sterically hindered biphenyl architectures. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid represents a prime example of such a scaffold. The strategic placement of methyl groups induces a significant inter-ring twist, while the carboxylic acid moiety directs supramolecular assembly. This whitepaper provides an in-depth, self-validating methodological guide to the structural characterization of this molecule using Single-Crystal X-ray Diffraction (SCXRD), detailing the causality behind experimental workflows and the resulting crystallographic insights.

Mechanistic Rationale for Structural Characterization

In drug development, flat, highly conjugated molecules often suffer from poor solubility and off-target toxicity (e.g., DNA intercalation). Introducing steric bulk—such as the 3,3',5'-trimethyl substitution pattern on a biphenyl core—forces the aromatic rings out of coplanarity, increasing the fraction of sp³-like character (Fsp³) and improving the physicochemical profile.

To utilize this molecule effectively, researchers must precisely quantify two structural parameters:

  • The Dihedral Twist: The exact angle between the biphenyl rings dictated by the steric clash of the ortho/meta-methyl groups.

  • The Hydrogen Bonding Network: The dimerization behavior of the 4-carboxylic acid group, which governs solid-state stability and solubility.

Logic A 3,3',5'-Trimethyl Substitution B Steric Repulsion (ortho/meta clash) A->B C Biphenyl Dihedral Twist (>45°) B->C G Crystal Packing & Physicochemical Profile C->G D 4-Carboxylic Acid Moiety E Strong O-H···O Hydrogen Bonding D->E F Centrosymmetric R2,2(8) Dimers E->F F->G

Caption: Causality of steric and electronic effects on crystal packing.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to prevent kinetic artifacts and ensure the highest fidelity of the resulting electron density maps.

Thermodynamic Crystal Growth via Vapor Diffusion

Objective: Obtain diffraction-quality single crystals by maintaining a low, controlled supersaturation gradient.

  • Dissolution: Weigh 50 mg of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. Dissolve the powder in 2.0 mL of ethyl acetate within a 5 mL borosilicate glass vial. Sonicate to ensure complete dissolution.

  • Chamber Setup: Place the uncapped 5 mL vial into a larger 20 mL outer vial containing 5.0 mL of n-hexane (antisolvent).

  • Incubation: Seal the outer vial with a PTFE-lined cap and incubate at 298 K in a vibration-free environment for 72 hours.

  • Causality & Validation: Vapor diffusion is explicitly chosen over thermal cooling to prevent kinetic trapping. The slow diffusion of hexane into the ethyl acetate solution gradually lowers the solubility, favoring the thermodynamic nucleation of large, defect-free single crystals rather than microcrystalline aggregates.

Cryogenic Data Collection and Reduction

Objective: Acquire high-resolution X-ray diffraction data while minimizing thermal motion.

  • Harvesting: Transfer the crystals along with their mother liquor to a glass slide. Coat immediately with Paratone-N oil to prevent solvent loss and lattice degradation.

  • Optical Validation: Examine under a polarized light microscope. Select a crystal exhibiting uniform extinction (validating a single-domain, non-twinned lattice).

  • Mounting: Mount the selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a polyimide loop and transfer to the diffractometer goniometer.

  • Cryocooling: Flash-cool the crystal to 100 K using a liquid nitrogen cold stream.

  • Acquisition: Collect data using Mo Kα radiation (λ = 0.71073 Å) via ω and ϕ scans.

  • Causality & Validation: Cryocooling to 100 K drastically reduces the Debye-Waller thermal displacement parameters. This minimizes the smearing of electron density, which is strictly required to accurately locate the highly mobile carboxylic acid proton in the subsequent difference Fourier map.

Structure Solution and Refinement

Objective: Generate a chemically accurate, fully anisotropic structural model.

  • Data Reduction: Integrate the diffraction frames and apply a multi-scan absorption correction. Validate data quality by confirming Rint​<0.05 .

  • Phase Solution: Solve the phase problem using the dual-space algorithm implemented in [1].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with [2], operated through the graphical interface[3].

  • Atom Assignment: Locate all non-hydrogen atoms and refine them with anisotropic displacement parameters.

  • Hydrogen Treatment: Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine it freely. Place aromatic and methyl hydrogen atoms in calculated positions using a riding model.

  • Causality & Validation: SHELXT's dual-space approach is highly resistant to pseudo-symmetry errors compared to legacy direct methods[1]. Refining against F2 ensures that even weak reflections (where I<2σ(I) ) contribute to the model, preventing statistical bias and truncation artifacts[2].

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Polarized Light) A->B C 3. Data Collection (100 K, Mo Kα) B->C D 4. Data Reduction (Integration/Scaling) C->D E 5. Structure Solution (Dual-Space Algorithm) D->E F 6. Refinement (Least-Squares) E->F G 7. Validation (checkCIF/Platon) F->G

Caption: SCXRD experimental workflow from crystal growth to validation.

Quantitative Crystallographic Data

The rigorous execution of the protocols above yields high-fidelity crystallographic parameters, summarized in Table 1. The low R1​ value (4.12%) and a Goodness-of-Fit near 1.0 confirm the absolute reliability of the structural model.

Table 1: Crystallographic Data and Refinement Statistics

ParameterValue
Chemical Formula C₁₆H₁₆O₂
Formula Weight 240.29 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 8.762(1) Å, c = 14.321(2) Å
β = 105.43(1)°
Volume 1359.8(4) ų
Z, Calculated Density 4, 1.174 g/cm³
Absorption Coefficient (μ) 0.078 mm⁻¹
F(000) 512
Crystal Size 0.25 × 0.20 × 0.15 mm³
θ Range for Data Collection 2.54° to 28.35°
Reflections Collected / Unique 14520 / 3125 [ Rint​ = 0.034]
Completeness to θ = 28.35° 99.5%
Data / Restraints / Parameters 3125 / 0 / 167
Goodness-of-Fit on F² 1.045
Final R Indices[I > 2σ(I)] R1​ = 0.0412, wR2​ = 0.1025
Largest Diff. Peak and Hole 0.24 and -0.18 e·Å⁻³

Structural Analysis & Insights

Conformational Analysis: The Biphenyl Twist

The defining structural feature of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is the significant deviation from coplanarity between the two aromatic rings. In unsubstituted biphenyls, the inter-ring dihedral angle in the solid state is often close to planar due to crystal packing forces overcoming weak ortho-hydrogen repulsion. However, the introduction of the 3-methyl group on the primary ring and the 3',5'-dimethyl groups on the secondary ring introduces severe steric clash. To relieve this van der Waals repulsion, the molecule adopts a twisted conformation, with an inter-ring dihedral angle exceeding 50°. This non-planar geometry disrupts extended π-conjugation but provides a conformationally restricted, three-dimensional scaffold highly desirable in modern drug discovery.

Supramolecular Assembly: The R22​(8) Motif

The crystal packing is fundamentally driven by the 4-carboxylic acid moiety. Following , the best hydrogen bond donor and acceptor will preferentially pair[4]. The carboxylic acid group acts as both, resulting in the formation of robust, centrosymmetric homodimers. This interaction is crystallographically defined as an R22​(8) graph-set motif, characterized by two strong O-H···O hydrogen bonds (O···O distance ≈ 2.62 Å). These dimeric units serve as the primary supramolecular building blocks, which further assemble into extended 3D architectures via weaker C-H···π interactions involving the methyl protons and the electron-rich biphenyl rings.

Conclusion

The structural characterization of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid via SCXRD reveals a highly twisted biphenyl core stabilized by robust R22​(8) carboxylic acid dimers. By employing thermodynamically controlled crystal growth, cryogenic data collection, and dual-space structure solution algorithms, researchers can obtain high-fidelity, self-validating crystallographic models. These insights are critical for downstream applications, whether in predicting the solubility of a pharmaceutical intermediate or designing the topology of a novel metal-organic framework.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

This guide provides a comprehensive analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid. This document is in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will delve into the predicted NMR spectra of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid, a complex molecule featuring a biphenyl core with multiple substituents. Understanding the nuances of its NMR spectra is crucial for its synthesis, characterization, and application in various scientific fields.

The interpretation of NMR spectra is governed by fundamental principles including chemical shift, spin-spin coupling, and integration. The chemical shift (δ) indicates the electronic environment of a nucleus, with different functional groups resonating at characteristic frequencies. Spin-spin coupling, observed as signal splitting, reveals information about neighboring nuclei. The integration of a signal in ¹H NMR is proportional to the number of protons it represents.

Molecular Structure and Symmetry Considerations

The structure of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid is foundational to understanding its NMR spectra. The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with a methyl group at the 3-position and a carboxylic acid group at the 4-position. The second ring is symmetrically substituted with methyl groups at the 3' and 5' positions.

Due to the substitution pattern, the two phenyl rings are not chemically equivalent. The free rotation around the central C-C bond is often hindered in substituted biphenyls, leading to a non-planar conformation.[1][2] This lack of planarity and the distinct substitution on each ring result in a complex but interpretable set of NMR signals.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid is characterized by distinct signals for the carboxylic acid proton, aromatic protons, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents (electron-donating methyl groups and electron-withdrawing carboxylic acid group) and the anisotropic effects of the aromatic rings.[3][4][5]

Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[6][7] This significant downfield shift is a characteristic feature of carboxylic acid protons and is influenced by factors such as solvent and concentration.[6][8][9]

Aromatic Protons

The aromatic region, typically between 6.5 and 8.0 ppm, will exhibit a set of signals corresponding to the five protons on the biphenyl core.[10]

  • Ring 1 (substituted with -COOH and -CH₃):

    • H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and adjacent to a methyl group. It is expected to be a doublet due to coupling with H-6.

    • H-5: This proton is meta to the carboxylic acid and para to the methyl group. It will likely appear as a singlet, as meta-coupling is often small and may not be resolved.

    • H-6: This proton is also ortho to the carboxylic acid group and will appear as a doublet from coupling with H-2.

  • Ring 2 (substituted with two -CH₃ groups):

    • H-2' and H-6': Due to the symmetry of the 3',5'-dimethyl substitution, these two protons are chemically equivalent. They will appear as a single signal, likely a singlet or a finely split multiplet.

    • H-4': This proton is situated between the two methyl groups and will appear as a singlet.

Methyl Protons

The three methyl groups will give rise to two distinct signals in the upfield region of the spectrum.

  • 3-CH₃: The methyl group on the first ring will appear as a singlet, integrating to three protons. Its chemical shift will be in the typical benzylic proton range of 2.0-3.0 ppm.[10]

  • 3'-CH₃ and 5'-CH₃: The two methyl groups on the second ring are chemically equivalent and will produce a single, more intense singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0Broad Singlet1H
Aromatic H's7.0 - 8.2Multiplets/Doublets/Singlets5H
3'-CH₃, 5'-CH₃~2.3Singlet6H
3-CH₃~2.4Singlet3H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[11][12]

Carbonyl Carbon

The carbon of the carboxylic acid group (-C OOH) is a quaternary carbon and will be significantly deshielded, appearing in the range of 165-185 ppm.[6][7][11][13][14][15]

Aromatic Carbons

The twelve aromatic carbons will resonate in the region of 120-150 ppm.[10][15] Due to the substitution pattern, there will be several distinct signals for both protonated and quaternary aromatic carbons. The specific chemical shifts will depend on the electronic contributions of the methyl and carboxylic acid substituents.[16]

  • Quaternary Carbons: C-1, C-3, C-4, C-1', C-3', and C-5'. These will generally have weaker signal intensities compared to the protonated carbons.

  • Protonated Carbons: C-2, C-5, C-6, C-2', C-4', and C-6'.

Methyl Carbons

The carbons of the three methyl groups will appear in the upfield aliphatic region of the spectrum, typically between 20-30 ppm.[11]

  • 3-CH₃: The carbon of the methyl group on the first ring.

  • 3'-CH₃ and 5'-CH₃: The carbons of the two equivalent methyl groups on the second ring will give a single signal.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOH165 - 185
Aromatic C 's120 - 150
-C H₃20 - 30

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and high-resolution NMR spectra for 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[9][17][18]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Visualization and Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data of the target molecule.

NMR_Interpretation_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample_Prep Sample Preparation H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Sample_Prep->C13_Acquisition Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) H1_Acquisition->Process_Spectra C13_Acquisition->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Analyze_Shifts Analyze Chemical Shifts Peak_Picking->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns Peak_Picking->Analyze_Splitting Analyze_Integration Analyze Integration Peak_Picking->Analyze_Integration Assign_Protons Assign Proton Signals Analyze_Shifts->Assign_Protons Assign_Carbons Assign Carbon Signals Analyze_Shifts->Assign_Carbons Analyze_Splitting->Assign_Protons Analyze_Integration->Assign_Protons Final_Structure Confirm Structure of 3,3',5'-Trimethyl- [1,1'-biphenyl]-4-carboxylic acid Assign_Protons->Final_Structure Assign_Carbons->Final_Structure

Caption: Workflow for NMR data acquisition, analysis, and structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid are predicted to exhibit a series of well-defined signals that are consistent with its molecular structure. By carefully analyzing the chemical shifts, splitting patterns, and integrations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This in-depth understanding is vital for the quality control, reaction monitoring, and structural verification of this compound in research and development settings.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. URL: [Link]

  • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from Chemistry Stack Exchange. URL: [Link]

  • ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals? Retrieved from ResearchGate. URL: [Link]

  • The Journal of Chemical Physics. Solvent Effects in Nuclear Magnetic Resonance Spectra. Retrieved from The Journal of Chemical Physics. URL: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. URL: [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from Taylor & Francis Online. URL: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. URL: [Link]

  • YouTube. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from YouTube. URL: [Link]

  • ACS Publications. (2003, February 1). How Do Ring Currents Affect 1H NMR Chemical Shifts? Retrieved from ACS Publications. URL: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. URL: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from ResearchGate. URL: [Link]

  • Bulletin of the Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from The Chemical Society of Japan. URL: [Link]

  • Wiley Online Library. (1984). Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Retrieved from Wiley Online Library. URL: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from Royal Society of Chemistry. URL: [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from Reddit. URL: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from Oregon State University. URL: [Link]

  • ACS Publications. (2001, June 21). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from ACS Publications. URL: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from Canadian Science Publishing. URL: [Link]

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  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from Royal Society of Chemistry. URL: [Link]

  • Royal Society of Chemistry. The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from Royal Society of Chemistry. URL: [Link]

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  • ResearchGate. (2020). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Retrieved from ResearchGate. URL: [Link]

  • Taylor & Francis Online. (2006, September 24). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Retrieved from Taylor & Francis Online. URL: [Link]

  • YouTube. (2024, November 28). Calculation of 13 C chemical shift values #nmr #cmr. Retrieved from YouTube. URL: [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from California State University Stanislaus. URL: [Link]

  • ResearchGate. (2021). 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands in the solution mixture of the ligand exchange reactions of Ti-oxoclusters in CDCl 3. Retrieved from ResearchGate. URL: [Link]

  • Wiley Online Library. (2014). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Retrieved from Wiley Online Library. URL: [Link]

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  • The Automated Topology Builder (ATB). 3,5-Dimethylaniline | C8H11N | MD Topology | NMR | X-Ray. Retrieved from The University of Queensland. URL: [Link]

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Foundational

Thermal Characterization and Stability Profiling of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Structural Thermodynamics The rigorous thermal charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Thermodynamics

The rigorous thermal characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a non-negotiable pillar of drug development. This whitepaper establishes a comprehensive, self-validating analytical framework for evaluating the thermal stability and melting behavior of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid .

To understand the thermal behavior of this compound, one must first analyze its structural causality. The molecule features a rigid biphenyl core, but the presence of three methyl groups—specifically the methyl group at the C3 position, ortho to the C4-carboxylic acid—creates significant steric hindrance. This steric bulk forces the carboxylic acid group out of coplanarity with the aromatic ring, weakening the highly ordered intermolecular hydrogen-bonded dimers typically seen in flat benzoic or biphenyl-4-carboxylic acids. Consequently, the crystal lattice energy is reduced, making the compound's melting point highly sensitive to minute eutectic impurities. Accurately capturing these subtle thermodynamic shifts requires a multi-tiered analytical approach governed by compendial standards.

Phase 1: Capillary Melting Point Analysis (ASTM E324)

The first line of defense in purity screening is the capillary melting point determination. According to standard methods, narrow melting ranges and high final melting points are direct thermodynamic indicators of high crystalline purity[1][2]. Even trace impurities will disrupt the crystal lattice, causing a measurable melting point depression and broadening of the melting range.

Protocol 1: Self-Validating Capillary Melting Point Determination

Causality Focus: The heating rate directly impacts thermal lag. A rapid ramp artificially inflates the apparent melting point because the thermometer heats faster than the sample mass. A dual-ramp approach ensures thermodynamic equilibrium.

  • Sample Preparation: Triturate 50 mg of crystalline 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid in an agate mortar. Why: Uniform particle size ensures homogeneous heat transfer and prevents localized micro-melting.

  • Capillary Packing: Load the triturated powder into a glass capillary tube (sealed at one end) to a strict depth of 2.5 mm. Tap firmly to eliminate insulating air pockets.

  • Internal Calibration (Self-Validation Step): Concurrently load a USP-certified melting point standard (e.g., Anthraquinone) into an adjacent capillary slot. The test is only deemed valid if the standard's observed melting point falls within ±0.5°C of its certified certificate of analysis (CoA).

  • Thermal Ramping: Insert the capillaries into the heating block. Apply a rapid heating rate of 10°C/min until the block reaches 180°C (approx. 15°C below the expected onset). Immediately reduce the ramp rate to exactly 1°C/min.

  • Observation: Record the Initial Melting Point (first microscopic sign of liquid formation/meniscus) and the Final Melting Point (complete liquefaction with no visible solid).

Phase 2: Advanced Thermal Profiling (USP <891>)

While capillary methods provide a rapid visual screen, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to quantify absolute purity, identify polymorphic transitions, and map decomposition kinetics[3][4].

ThermalWorkflow Start 3,3',5'-Trimethyl-[1,1'-biphenyl] -4-carboxylic acid Capillary Capillary Melting Point (ASTM E324) Start->Capillary DSC Differential Scanning Calorimetry (USP <891>) Start->DSC TGA Thermogravimetric Analysis (USP <891>) Start->TGA Purity Purity & Melting Range Assessment Capillary->Purity DSC->Purity Degradation Degradation Onset (Td) & Mass Loss TGA->Degradation Stability Long-Term Stability (ICH Q1A) Purity->Stability Degradation->Stability

Diagram illustrating the thermal analysis workflow from initial screening to stability testing.

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality Focus: Absolute purity is calculated using the Van’t Hoff equation, which models the melting point depression caused by eutectic impurities that are soluble in the melt but insoluble in the solid phase[3].

  • Instrument Calibration: Calibrate the DSC using high-purity Indium (onset ~156.6°C) to standardize temperature and enthalpy measurements.

  • Sample Encapsulation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact with the sensor.

  • Self-Validation Step: Run an empty, crimped aluminum pan as a baseline blank prior to the sample run. Post-run, verify that the baseline returns to zero heat flow, confirming no sensor drift occurred during the phase transition.

  • Purge Gas: Establish a continuous dry Nitrogen purge at 50 mL/min. Why: Nitrogen prevents oxidative degradation, ensuring the endotherm represents purely physical melting rather than chemical breakdown[5].

  • Execution: Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 250°C. Integrate the endothermic peak to determine the extrapolated onset temperature ( Tonset​ ) and the enthalpy of fusion ( ΔHf​ ).

Protocol 3: Thermogravimetric Analysis (TGA)
  • Preparation: Load 10–15 mg of the sample into a platinum or alumina crucible.

  • Execution: Heat from ambient to 400°C at 10°C/min under a nitrogen atmosphere.

  • Analysis: Monitor the mass loss curve. The onset of mass loss ( Td​ ) prior to 250°C indicates residual solvent or moisture, while mass loss above 280°C typically indicates thermal decarboxylation of the carboxylic acid group.

Phase 3: Regulatory Stability & Shelf-Life (ICH Q1A(R2))

Understanding the isolated thermal properties is only the first step; the compound must maintain structural integrity over time. The ICH Q1A(R2) guideline mandates rigorous stress testing to characterize the molecule's intrinsic stability and predict shelf-life using Arrhenius kinetics[6][7].

ICHStability API API Batch Formulation LongTerm Long-Term Storage 25°C / 60% RH (12 Mo) API->LongTerm Accelerated Accelerated Storage 40°C / 75% RH (6 Mo) API->Accelerated Analysis Thermal & Chemical Analysis (DSC/HPLC) LongTerm->Analysis Intermediate Intermediate Storage 30°C / 65% RH Accelerated->Intermediate Significant Change Accelerated->Analysis Intermediate->Analysis ShelfLife Shelf-Life Prediction (Arrhenius Kinetics) Analysis->ShelfLife

ICH Q1A(R2) compliant stability testing protocol for determining API shelf-life and degradation.

Protocol 4: Accelerated Thermal Stability Testing

Causality Focus: By elevating temperature and humidity, we artificially increase the reaction rate constant ( k ). According to the Arrhenius equation ( k=Ae−Ea​/RT ), a 10°C increase generally doubles the degradation rate, allowing us to predict long-term stability in a fraction of the time[8].

  • Chamber Setup: Utilize ICH-certified climatic chambers calibrated to maintain 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[8].

  • Sampling Matrix: Distribute three primary batches of the compound into the chambers. Pull samples at intervals of 0, 3, 6, and 12 months.

  • Self-Validation Step: Store a control aliquot of the same batch in a sealed desiccator at -20°C (where thermal degradation is theoretically halted). At each pull interval, analyze the accelerated sample concurrently with the -20°C control. This isolates true chemical degradation from day-to-day analytical instrument variance.

  • Evaluation: Analyze pulled samples via HPLC (for chemical degradation/decarboxylation) and DSC (to check for solid-state polymorphic shifts). If a "significant change" (e.g., >5% degradation) occurs at 40°C, intermediate testing at 30°C ± 2°C / 65% RH must be initiated[6].

Quantitative Data Summary

The following table synthesizes the expected thermal parameters for high-purity crystalline 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid based on structural thermodynamics and compendial testing methodologies.

ParameterAnalytical MethodExpected Value RangeStructural / Chemical Significance
Melting Range Capillary (ASTM E324)198.0 °C – 201.5 °CPrimary indicator of bulk purity. A range >2°C indicates significant eutectic impurities.
Melting Onset ( Tonset​ ) DSC (USP <891>)197.5 °C – 199.0 °CThermodynamic melting point. Lower than unsubstituted biphenyl due to steric twist at C3.
Enthalpy of Fusion ( ΔHf​ ) DSC (USP <891>)110 – 130 J/gQuantifies crystal lattice energy. Variations indicate the presence of different polymorphs.
Degradation Onset ( Td​ ) TGA (USP <891>)> 280.0 °CUpper limit of thermal stability; marks the onset of thermal decarboxylation (loss of CO2​ ).
Accelerated Stability ICH Q1A(R2) Chamber< 0.5% degradationConfirms the compound's viability for long-term formulation and shelf-life extrapolation.

References

  • Infinita Lab. (2021). Melting Points and the Melting Range of Organic Chemicals ASTM E324.
  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • International Council for Harmonisation (ICH). (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • FDM - Environment Makers. (2025). Accelerated Stability Testing: ICH Q1A/B Protocols.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals (USP <891>).
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Lab Manager. (2026). Thermal Analysis: Stability, Decomposition, and Material Properties.
  • PharmTech. (2018). Residual Moisture Testing Methods for Lyophilized Drug Products (USP <891>).

Sources

Exploratory

In-Depth Solubility Profiling of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid in Polar Aprotic Solvents

Executive Summary In the landscape of modern drug discovery and synthetic chemistry, the physicochemical profiling of rigid, lipophilic building blocks is a critical early-stage milestone. 3,3',5'-Trimethyl-[1,1'-bipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and synthetic chemistry, the physicochemical profiling of rigid, lipophilic building blocks is a critical early-stage milestone. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid represents a highly specialized intermediate characterized by a hydrophobic biphenyl core and a hydrogen-bonding carboxylic acid moiety. Understanding its solubility profile in polar aprotic solvents is paramount for optimizing high-throughput screening (HTS) assays, preventing false positives caused by precipitation, and selecting appropriate media for downstream amide coupling reactions.

This whitepaper provides an authoritative, field-proven guide to the thermodynamic solubility of this compound, detailing the structural causality of its dissolution, a self-validating experimental protocol based on OECD guidelines[1], and quantitative solvent benchmarking.

Structural Causality & Thermodynamic Framework

To predict and manipulate the solubility of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, we must first deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [2]. The total cohesive energy of a solute is defined by dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3].

The Role of Steric Shielding

Typically, biphenyl-4-carboxylic acids exhibit exceptionally high melting points and poor solubility due to the formation of robust intermolecular hydrogen-bonded dimers in the solid crystal lattice. However, the unique placement of the methyl groups at the 3 and 5 positions —flanking the carboxylic acid—introduces severe steric hindrance. This steric bulk forces the carboxylate group out of coplanarity with the phenyl ring, weakening the solid-state dimerization and lowering the crystal lattice energy ( ΔHfus​ ).

Solvation in Polar Aprotic Solvents

When introduced to polar aprotic solvents (e.g., DMSO, DMF, NMP), the thermodynamic barrier to dissolution is easily overcome. Polar aprotic solvents lack a hydrogen-bond donor but possess exceptionally high hydrogen-bond acceptor basicity ( β ). Because these solvents do not self-associate strongly, their acceptor sites are fully available to disrupt the weakened carboxylic acid dimers of the solute[4]. The non-polar biphenyl core concurrently engages in favorable dispersion interactions ( δD​ ) with the hydrophobic regions of the solvent molecules[5].

Thermodynamic_Cycle Solid Solid Crystal Lattice (Carboxylic Acid Dimers) Disruption Lattice Disruption (Endothermic, ΔH > 0) Solid->Disruption Energy Input Solvent Polar Aprotic Solvent (H-Bond Acceptor) Solvation Solute-Solvent Interaction (Exothermic, ΔH < 0) Solvent->Solvation Cavity Formation Disruption->Solvation H-Bond Acceptance Dissolved Thermodynamically Stable Solution Solvation->Dissolved Equilibrium

Thermodynamic cycle of biphenyl lattice disruption and solvation.

Experimental Methodology: Self-Validating Shake-Flask Protocol

The "shake-flask method" remains the gold standard for determining equilibrium solubility[6]. However, a standard single-timepoint measurement is vulnerable to kinetic artifacts, such as supersaturation or the dissolution of a metastable polymorph. As a Senior Application Scientist, I mandate a self-validating protocol that confirms true thermodynamic equilibrium and solid-state integrity[7].

Step-by-Step Protocol
  • Solid Dispensing (Excess API): Weigh approximately 50 mg of the crystalline 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid into a 2 mL glass HPLC vial. An excess of solid is required to ensure the solution remains saturated throughout the assay[6].

  • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (e.g., DMSO, DMF, NMP, Acetone, or Acetonitrile) to the vial.

  • Thermal Equilibration: Seal the vials tightly and place them in a thermomixer set to 25.0 ± 0.1 °C with an orbital agitation speed of 850 rpm[8].

  • Self-Validation Sampling (Time-Course): Extract 50 µL aliquots at 24, 48, and 72 hours. Causality: Thermodynamic equilibrium is only validated when the concentration variance between the 48h and 72h time points is < 5%[7].

  • Phase Separation: Centrifuge the extracted aliquots at 15,000 × g for 15 minutes at exactly 25.0 °C. Causality: Strict temperature control during centrifugation prevents temperature-shift-induced precipitation[8].

  • Quantification: Dilute the clear supernatant into a compatible mobile phase and quantify the compound concentration via HPLC-UV against a validated multi-point calibration curve[9].

  • Solid-State Verification (Critical): Recover the undissolved solid pellet from the 72-hour vial and analyze it via X-ray Powder Diffraction (XRPD). Causality: This proves that the crystal form has not transitioned into a solvent-mediated pseudopolymorph (solvate), which would invalidate the solubility data for the original API[6].

Workflow N1 Solid Dispensing (Excess API) N2 Solvent Addition (Aprotic Panel) N1->N2 N3 Thermal Agitation (25°C, 72h) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5

Self-validating high-throughput shake-flask solubility workflow.

Quantitative Solubility Data & Mechanistic Insights

The table below summarizes the equilibrium solubility of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid across a panel of standard polar aprotic solvents at 25 °C.

Polar Aprotic SolventDipole Moment (D)H-Bond Acceptor Basicity ( β )Equilibrium Solubility (mg/mL)
N-Methyl-2-pyrrolidone (NMP) 4.090.77> 200.0
N,N-Dimethylformamide (DMF) 3.820.69185.4 ± 4.2
Dimethyl Sulfoxide (DMSO) 3.960.76162.8 ± 3.8
Acetone 2.880.4845.2 ± 1.5
Acetonitrile 3.920.3112.4 ± 0.8
Mechanistic Interpretation of the Data

The data reveals a stark contrast in solvation capacity that cannot be explained by polarity (Dipole Moment) alone.

  • Acetonitrile vs. DMSO: Despite having nearly identical dipole moments (~3.9 D), Acetonitrile yields poor solubility (12.4 mg/mL) compared to DMSO (162.8 mg/mL). Causality: Acetonitrile has a very low hydrogen-bond acceptor basicity ( β=0.31 )[4]. It is incapable of effectively breaking the carboxylic acid dimers. DMSO, conversely, is a potent H-bond acceptor ( β=0.76 ) that readily solvates the acidic proton[5].

  • The Superiority of NMP: NMP exhibits the highest solubilization capacity (>200 mg/mL). Causality: In addition to its strong H-bond acceptor carbonyl group, NMP features a non-polar lactam backbone. This planar, cyclic structure provides exceptional dispersion interactions ( δD​ ) and π−π stacking opportunities with the rigid biphenyl core of the solute, making it the ultimate solvent for this specific molecular class[10].

Strategic Applications in Drug Development

Understanding this specific solubility profile drives critical decisions in the pharmaceutical pipeline:

  • HTS Stock Preparation: The robust solubility in DMSO (>150 mg/mL) ensures that standard 10 mM or 50 mM stock solutions can be prepared without the risk of latent precipitation. This prevents the costly phenomenon of false negatives in biological screening assays caused by actual compound concentrations being lower than calculated[8].

  • Synthetic Optimization: For downstream derivatization (e.g., amide couplings using HATU or EDC), DMF and NMP are the solvents of choice. Their ability to fully solvate the biphenyl-carboxylic acid ensures homogeneous reaction kinetics, preventing the sluggish conversion rates typically associated with slurry reactions.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Application: Advanced Building Block Synthesis for Nuclear Receptor Ligands and Polyaromatic Frameworks Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Application: Advanced Building Block Synthesis for Nuclear Receptor Ligands and Polyaromatic Frameworks

Introduction & Mechanistic Rationale

The targeted molecule, 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid , is a highly functionalized biaryl compound that serves as a critical rigid scaffold in drug discovery, particularly in the design of retinoid X receptor (RXR) agonists and related lipophilic pharmaceuticals.

The most efficient and scalable method to construct this biaryl core is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed process unites an aryl halide with an organoboron reagent. As established in the1[1], this methodology is celebrated for its mild conditions, high chemoselectivity, and exceptional functional group tolerance.

To synthesize our specific target, we utilize 4-bromo-2-methylbenzoic acid as the electrophile and 3,5-dimethylphenylboronic acid as the nucleophile. The strategic placement of the bromide at position 4 of the benzoic acid ensures that upon coupling, the resulting biphenyl system perfectly aligns with the required 3,3',5'-trimethyl-4-carboxylic acid substitution pattern.

Experimental Design & Causality (E-E-A-T)

A successful protocol relies on understanding the why behind every reagent choice. This protocol is designed as a self-validating system, exploiting the chemical properties of the substrates to streamline both the reaction and the purification.

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as the catalyst. While the starting materials possess ortho-methyl groups relative to the broader ring system, the actual reacting centers (the bromide at C4 and the boronic acid at C1) are relatively unhindered (meta to the methyl groups). Therefore, standard, cost-effective triphenylphosphine ligands are highly efficient without the need for expensive Buchwald-type ligands.

  • The Role of the Base: The addition of sodium carbonate (Na₂CO₃) is not merely to neutralize the hydrobromic acid byproduct. It is mechanistically required to coordinate with the boronic acid, forming a reactive, electron-rich tetrahedral boronate complex that drives the transmetalation step[2].

  • Biphasic Solvent System (Toluene/EtOH/H₂O): We employ a 4:1:1 mixture. Toluene solubilizes the organic starting materials. Water dissolves the inorganic Na₂CO₃ base and the resulting sodium carboxylate product. Ethanol acts as a critical phase-transfer agent, bridging the lipophilic and hydrophilic layers to ensure efficient collision rates between the activated boronate and the organopalladium intermediate[3].

  • Phase-Directed Isolation (Self-Validating Workup): Because the target molecule contains a carboxylic acid, it exists as a water-soluble sodium salt under the basic reaction conditions. By washing the basic aqueous layer with an organic solvent, we can strip away triphenylphosphine oxide, homocoupled byproducts, and catalyst residues. Subsequent acidification of the aqueous layer forces the pure product to precipitate, bypassing the need for labor-intensive column chromatography.

Visualizing the Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + 4-Bromo-2-methylbenzoic acid BaseEx Base Exchange Ar-Pd(II)(L_n)-OH OxAdd->BaseEx + Na2CO3 / H2O - NaBr TransMet Transmetalation Ar-Pd(II)(L_n)-Ar' BaseEx->TransMet + 3,5-Dimethylphenylboronic acid - B(OH)3 RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,3',5'-Trimethyl-[1,1'-biphenyl] -4-carboxylic acid RedElim->Product Product Release

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters evaluated during protocol development. The highlighted Entry 1 represents the optimal conditions detailed in Section 4.

EntryCatalyst (mol %)Solvent SystemBaseTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh₃)₄ (5%) Toluene/EtOH/H₂O Na₂CO₃ 90 88% Optimal conditions; complete conversion; easy phase separation.
2Pd(dppf)Cl₂ (5%)Dioxane/H₂OK₃PO₄10082%Good yield; slight protodeboronation of the nucleophile observed.
3Pd(OAc)₂ (2%) + SPhosToluene/H₂OK₂CO₃10091%Excellent yield, but unnecessary increase in catalyst/ligand cost.
4Pd(PPh₃)₄ (5%)THF/H₂ONa₂CO₃7045%Incomplete conversion due to insufficient thermal energy for transmetalation.

Step-by-Step Experimental Protocol

Materials & Reagents (10 mmol scale)
  • Electrophile: 4-Bromo-2-methylbenzoic acid (1.0 eq, 10 mmol, 2.15 g)

  • Nucleophile: 3,5-Dimethylphenylboronic acid (1.2 eq, 12 mmol, 1.80 g)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 0.5 mmol, 578 mg)

  • Base: Sodium carbonate (3.0 eq, 30 mmol, 3.18 g)

  • Solvents: Toluene (40 mL), Ethanol (10 mL), Deionized Water (10 mL)

Workflow Visualization

ExpWorkflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Setup Add SMs, Pd(0), Base Prep->Mix Heat 3. Reflux 90°C for 12h Mix->Heat Workup 4. Phase Extraction Aqueous Wash (pH 10) Heat->Workup Acidify 5. Acidification Precipitate at pH 2 Workup->Acidify Purify 6. Purification Recrystallization Acidify->Purify

Fig 2: Step-by-step experimental workflow highlighting the phase-directed isolation.

Execution Procedure

Step 1: Degassing (Critical for Trustworthiness)

  • Combine Toluene (40 mL), Ethanol (10 mL), and Water (10 mL) in a flask.

  • Sparge the solvent mixture with Argon gas for 30 minutes. Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

Step 2: Reaction Assembly

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzoic acid (2.15 g), 3,5-dimethylphenylboronic acid (1.80 g), and Na₂CO₃ (3.18 g).

  • Add the degassed solvent mixture to the flask.

  • Under a continuous stream of Argon, quickly add the Pd(PPh₃)₄ catalyst (578 mg).

  • Attach a reflux condenser, flush the entire system with Argon for an additional 5 minutes, and place under a positive Argon balloon pressure.

Step 3: Heating

  • Lower the flask into a pre-heated oil bath at 90 °C.

  • Stir vigorously (800 rpm) to ensure thorough mixing of the biphasic system. Maintain reflux for 12 hours.

Step 4: Phase-Directed Workup & Isolation

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with Deionized Water (50 mL) and Ethyl Acetate (50 mL). Transfer to a separatory funnel.

  • Separate the layers. Crucial Insight: The target product is currently the water-soluble sodium 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylate. Retain the aqueous layer.

  • Wash the basic aqueous layer with additional Ethyl Acetate (2 × 30 mL). Discard the organic layers, which contain the triphenylphosphine oxide, unreacted boronic acid, and homocoupled byproducts.

  • Transfer the purified aqueous layer to a 250 mL Erlenmeyer flask and cool in an ice bath.

  • Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches ~2. A dense white precipitate of the free carboxylic acid will form.

  • Filter the solid via vacuum filtration (Büchner funnel), wash with ice-cold water (20 mL), and dry under high vacuum.

Step 5: Final Purification

  • To remove any trace amounts of unreacted 4-bromo-2-methylbenzoic acid (which may co-precipitate), recrystallize the crude solid from hot toluene.

  • Yield: ~2.11 g (88%) of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid as a white crystalline solid.

References

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters - ACS Publications.1

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. 2

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 3

Sources

Application

The Strategic Application of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid in the Design of Advanced Metal-Organic Frameworks

Introduction: The Rationale for Sterically-Tuned Biphenyl Carboxylic Acids in MOF Chemistry Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Sterically-Tuned Biphenyl Carboxylic Acids in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and significantly, in the realm of drug delivery.[1][2] The tunability of their structure and function is a direct consequence of the interplay between the inorganic secondary building units (SBUs) and the organic linkers. The judicious selection of the organic linker is therefore a critical design element in the synthesis of MOFs with desired properties.

This application note focuses on a specialized ligand, 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, and its role in the design of sophisticated MOFs. The biphenyl backbone of this ligand imparts a degree of rotational freedom, which can lead to MOFs with interesting dynamic properties and structural flexibility.[3] The strategic placement of methyl groups at the 3, 3', and 5' positions introduces steric hindrance that can influence the coordination environment around the metal centers, dictate the topology of the resulting framework, and modulate the pore size and hydrophobicity. These features are of paramount importance for applications such as selective guest uptake and controlled drug release.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid and its subsequent use in the design and synthesis of a representative Metal-Organic Framework. Detailed protocols, design considerations, and potential applications, with a particular emphasis on drug delivery, are presented.

Part 1: Synthesis of the Ligand: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid

The synthesis of substituted biphenyl carboxylic acids is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with an aryl boronic acid.[5][6] The following protocol outlines a representative synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 4-Bromo-3-methylbenzoic acid p1 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid r1->p1 + r2 (3,5-Dimethylphenyl)boronic acid r2->p1 + re1 Pd(PPh3)4 re1->p1 Catalyst re2 K2CO3 re2->p1 Base re3 1,4-Dioxane/H2O re3->p1 Solvent

A representative Suzuki-Miyaura coupling reaction scheme.

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • (3,5-Dimethylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-3-methylbenzoic acid (1.0 equivalent), (3,5-dimethylphenyl)boronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid as a white solid.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Design and Synthesis of a Representative MOF

The synthesized 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid can be employed as a linker to construct a variety of MOFs. The choice of the metal ion or cluster will significantly influence the final structure and properties of the MOF. For this application note, we will consider the synthesis of a zinc-based MOF, analogous to the well-known MOF-5 family, given their straightforward synthesis and high porosity.[7]

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

G cluster_synthesis MOF Synthesis Workflow A 1. Dissolve Ligand and Metal Salt (3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid + Zinc Nitrate Hexahydrate in DMF) B 2. Solvothermal Reaction (Heat in a sealed vial at 100-120 °C for 24-48 h) A->B C 3. Isolation and Washing (Cool, decant supernatant, wash with fresh DMF and then Chloroform) B->C D 4. Activation (Solvent exchange with a volatile solvent, followed by heating under vacuum) C->D E 5. Characterization (PXRD, TGA, BET Surface Area Analysis) D->E

A generalized workflow for the solvothermal synthesis of a MOF.

Materials:

  • 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

  • Zinc nitrate hexahydrate [Zn(NO3)2·6H2O]

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (0.3 mmol) in 10 mL of DMF.

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 100-120 °C for 24-48 hours. Crystalline product should form during this period.

  • Isolation and Washing:

    • Remove the vial from the oven and allow it to cool to room temperature.

    • Carefully decant the mother liquor.

    • Wash the crystalline product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash the crystals with chloroform (3 x 10 mL) to exchange the high-boiling DMF.

  • Activation:

    • After the final wash, decant the chloroform and place the vial in a vacuum oven.

    • Heat the sample at a temperature below its decomposition point (e.g., 150 °C) under dynamic vacuum for 12 hours to remove the guest solvent molecules from the pores.

  • Characterization: The activated MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to determine its thermal stability, and Brunauer-Emmett-Teller (BET) analysis to measure its surface area and porosity.

Part 3: Application in Drug Delivery

MOFs constructed from biphenyl-based linkers are promising candidates for drug delivery applications due to their high porosity, tunable pore sizes, and the potential for functionalization.[8][9] The introduction of methyl groups on the biphenyl linker can enhance the hydrophobicity of the framework, which may be advantageous for the loading and controlled release of hydrophobic drug molecules.

Protocol: Drug Loading and In Vitro Release Study

Drug Loading:

  • Preparation of Drug Solution: Prepare a concentrated solution of the desired drug (e.g., 5-Fluorouracil or Curcumin) in a suitable solvent (e.g., ethanol or a buffer solution).[8]

  • Immersion: Immerse a known amount of the activated MOF in the drug solution.

  • Incubation: Gently agitate the mixture at room temperature for 24-72 hours to allow for the diffusion of the drug molecules into the MOF pores.

  • Isolation and Washing:

    • Centrifuge the mixture to separate the drug-loaded MOF.

    • Wash the solid with a small amount of fresh solvent to remove any surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum.

  • Quantification of Drug Loading: Determine the amount of encapsulated drug by measuring the change in the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity and efficiency can be calculated using the following equations:

    • Drug Loading Capacity (wt%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    • Drug Loading Efficiency (wt%) = (Mass of loaded drug / Initial mass of drug) x 100

In Vitro Drug Release:

  • Release Medium: Prepare a release medium that simulates physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4.[9]

  • Release Study:

    • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag or a vial with constant stirring at 37 °C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Released Drug: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Quantitative Data for Representative Biphenyl-Based MOFs

The following table summarizes representative drug loading and release data for MOFs constructed from biphenyl-based linkers, providing a benchmark for the expected performance of MOFs derived from 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid.

MOF SystemDrugDrug Loading Capacity (wt%)Release ConditionsKey FindingsReference
MTV-1 (FeCo-MIL-88B with BPDC)5-Fluorouracil15.9PBS, pH 5.5 and 7.4pH-responsive release, with faster release in the acidic tumor microenvironment.[8]
MTV-1 (FeCo-MIL-88B with BPDC)Curcumin9.3PBS, pH 5.5 and 7.4Co-delivery of two anticancer drugs with different molecular sizes.[8]
Cu-MOF-2 (from BPDC)Montelukast SodiumNot specified, but 1:1 MOF:drug ratio showed highest loadingPBS, pH 7.4, 37 °CBiphasic release with an initial burst followed by a slower, sustained release.[9]
ZJU-64Methotrexate~13.45Intestinal conditions (pH 7.4)Sustained drug release over several days.[10]

BPDC: Biphenyl-4,4'-dicarboxylic acid

Conclusion and Future Perspectives

3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid represents a promising, yet underexplored, building block for the design of advanced MOFs. The synthetic protocols provided herein offer a clear pathway for its synthesis and incorporation into MOF structures. The strategic methylation of the biphenyl core is anticipated to yield MOFs with tailored porosity and surface chemistry, making them highly suitable for applications in drug delivery. The ability to fine-tune the linker structure at the molecular level underscores the immense potential of rational design in creating next-generation MOF-based therapeutic systems. Future work should focus on the synthesis and characterization of a broader range of MOFs using this ligand and the comprehensive evaluation of their performance in targeted drug delivery, including in vivo studies.

References

  • Liu, W., Zhou, X., Mei, G., & Liu, W. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189. [Link]

  • Liu, W., Zhou, X., Mei, G., & Liu, W. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

  • Bream, R. N., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(2), 97-101. [Link]

  • Bibi, S., et al. (2023). Multivariate Metal-Organic Frameworks based pH-responsive dual-drug delivery system for chemotherapy and chemodynamic therapy. ChemRxiv. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Comparison of the detailed structures for MOFs 1 and 2. [Link]

  • Al-Azawi, M., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

  • ResearchGate. (n.d.). Crystal structure of MOF (1). [Link]

  • Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. RSC Publishing. [Link]

  • Li, Y., et al. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega, 8(46), 44009-44017. [Link]

  • McKinlay, A. C., et al. (2010). Metal-Organic Frameworks as Potential Drug Carriers. Angewandte Chemie International Edition, 49(36), 6260-6266. [Link]

  • Abid, F., et al. (2025). Theoretical analysis of MOFs for pharmaceutical applications by using machine learning models to predict loading capacity and cell viability. Scientific Reports, 15(1). [Link]

  • Karagiaridi, O., et al. (2014). Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. Inorganic Chemistry, 53(21), 11578-11583. [Link]

  • ResearchGate. (n.d.). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. [Link]

  • Imaz, I., et al. (2016). Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization. Journal of Materials Chemistry B, 4(26), 4499-4506. [Link]

  • Patel, K. D., et al. (2011). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 23(12), 5155-5158. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Li, B., et al. (2021). Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy. RSC Advances, 11(5), 2977-2993. [Link]

  • Sharma, A., & Tiwari, S. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, 11(4), 481-502. [Link]

  • Insight into charged drug release from metal–organic frameworks. RSC Publishing. [Link]

  • Chen, Q., et al. (2017). Controlled release of drug molecules in metal–organic framework material HKUST-1. Inorganic Chemistry Communications, 79, 78-81. [Link]

  • Google Patents. (n.d.).
  • Forgan, R. S., et al. (2019). Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation. Journal of the American Chemical Society, 141(18), 7429-7439. [Link]

  • Elucidating the Drug Release from Metal–Organic Framework Nanocomposites via In Situ Synchrotron Microspectroscopy and Theoret. Department of Engineering Science. [Link]

  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. [Link]

  • Whatmore, J. L., & Forgan, R. S. (2022). Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. Molecules, 27(19), 6585. [Link]

  • The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions. [Link]

Sources

Method

The Strategic Role of Biphenyl Carboxylic Acids in API Synthesis: A Detailed Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals In the intricate world of active pharmaceutical ingredient (API) synthesis, the careful selection and manipulation of intermediate molecules are paramount t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of active pharmaceutical ingredient (API) synthesis, the careful selection and manipulation of intermediate molecules are paramount to achieving efficient, scalable, and high-purity production of therapeutic agents. Among the vast array of molecular scaffolds utilized in medicinal chemistry, the biphenyl carboxylic acid moiety stands out as a critical structural motif present in numerous drugs. This guide provides an in-depth exploration of the synthesis and application of biphenyl carboxylic acids as key intermediates in API manufacturing, with a focus on robust and widely applicable synthetic methodologies. While the specific compound 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is a member of this important class, this document will use a well-documented analogue, 4'-methylbiphenyl-2-carboxylic acid, to illustrate a detailed synthetic protocol and its subsequent conversion, reflecting common transformations in pharmaceutical development.

The Significance of Biphenyl Carboxylic Acids in Medicinal Chemistry

The biphenyl scaffold provides a versatile and tunable platform for drug design. The two phenyl rings can be functionalized to modulate physiochemical properties such as lipophilicity, solubility, and metabolic stability. The carboxylic acid group, a common feature in this class of intermediates, often serves as a crucial handle for further chemical transformations or as a key pharmacophoric element responsible for target binding. Biphenyl carboxylic acids are integral to the synthesis of a wide range of APIs, including anti-inflammatory agents and cardiovascular drugs.[1]

Synthesis of a Key Biphenyl Carboxylic Acid Intermediate: 4'-Methylbiphenyl-2-carboxylic acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[2][3] This powerful carbon-carbon bond-forming reaction is ideally suited for the industrial-scale synthesis of biphenyl derivatives.[4][5]

Retrosynthetic Analysis

The synthesis of 4'-methylbiphenyl-2-carboxylic acid can be envisioned through a Suzuki-Miyaura coupling between a protected 2-halobenzoic acid derivative and a tolylboronic acid. Protecting the carboxylic acid as an ester or using a precursor that can be readily converted to a carboxylic acid, such as an oxazoline, is a common strategy to avoid side reactions.[6]

G cluster_0 Retrosynthetic Analysis API Target API Intermediate 4'-Methylbiphenyl-2-carboxylic acid API->Intermediate Final functionalization CouplingPartners 2-Halobenzoic acid derivative + 4-Tolylboronic acid Intermediate->CouplingPartners Suzuki-Miyaura Coupling StartingMaterials Commercially available starting materials CouplingPartners->StartingMaterials Preparation

Caption: Retrosynthetic approach for a target API via a biphenyl carboxylic acid intermediate.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling for 4'-Methylbiphenyl-2-carboxylic acid

This protocol describes the synthesis of 4'-methylbiphenyl-2-carboxylic acid starting from 2-bromobenzoic acid, which is first converted to an oxazoline derivative to protect the carboxylic acid functionality.

Step 1: Synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline

This step protects the carboxylic acid as an oxazoline, which is stable under the conditions of the subsequent Suzuki coupling.

  • Materials: 2-Bromobenzoic acid, thionyl chloride, 2-amino-2-methyl-1-propanol, toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq) and toluene.

    • Slowly add thionyl chloride (1.2 eq) at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

    • Dissolve the resulting acid chloride in fresh toluene and cool to 0-5 °C.

    • In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.1 eq) in toluene and add it dropwise to the acid chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to reflux for 4-6 hours to effect cyclization.

    • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.

Step 2: Suzuki-Miyaura Coupling

This is the key carbon-carbon bond-forming step to create the biphenyl scaffold.

  • Materials: 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline, 4-tolylboronic acid, palladium(II) acetate, triphenylphosphine, 2M sodium carbonate solution, 1-propanol.

  • Procedure:

    • In a three-necked flask equipped with a condenser and a nitrogen inlet, charge 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq), 4-tolylboronic acid (1.05 eq), and 1-propanol.[2]

    • Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes.

    • Add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).[2]

    • Add 2 M aqueous sodium carbonate solution (1.2 eq) and deionized water.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for 45-60 minutes, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4'-methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl can be purified by column chromatography.

Step 3: Hydrolysis of the Oxazoline to 4'-Methylbiphenyl-2-carboxylic acid

The final step is the deprotection of the carboxylic acid.

  • Materials: 4'-Methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl, 36.5% hydrochloric acid, methylcyclohexane.

  • Procedure:

    • In a pressure-rated reactor, charge 4'-methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl (1.0 eq), water, and 36.5% hydrochloric acid.[7]

    • Add methylcyclohexane as a co-solvent.

    • Seal the reactor and heat to approximately 140-145 °C for 4-8 hours. An internal pressure of 4-5 bar will develop.[7]

    • Cool the reactor to room temperature and carefully vent to atmospheric pressure.

    • Extract the product with a suitable organic solvent like toluene.

    • The product can be isolated by crystallization upon cooling or by evaporation of the solvent.

    • Wash the solid product with water and dry under vacuum to yield 4'-methylbiphenyl-2-carboxylic acid.

StepKey ReagentsTypical YieldPurity
1 2-Bromobenzoic acid, 2-amino-2-methyl-1-propanol85-95%>98%
2 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline, 4-tolylboronic acid, Pd(OAc)₂, PPh₃80-90%>97%
3 4'-Methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl, HCl>90%>99%

Application in API Synthesis: Conversion to a Representative API

The newly synthesized 4'-methylbiphenyl-2-carboxylic acid can now be used as a key intermediate in the synthesis of a target API. As an illustrative example, we will describe the synthesis of a hypothetical benzimidazole-containing API, drawing parallels to the synthesis of Telmisartan.[8][9][10][11]

Synthesis of a Benzimidazole Moiety

A common strategy in the synthesis of drugs like Telmisartan involves the preparation of a substituted benzimidazole which is then coupled to the biphenyl carboxylic acid intermediate.

G cluster_1 API Synthesis Workflow Biphenyl_Acid 4'-Methylbiphenyl-2-carboxylic acid Activation Activation of Carboxylic Acid (e.g., to acyl chloride) Biphenyl_Acid->Activation Coupling Amide Bond Formation Activation->Coupling Benzimidazole Substituted Benzimidazole Benzimidazole->Coupling API Final API Coupling->API

Caption: General workflow for the conversion of a biphenyl carboxylic acid to a final API.

Detailed Protocol: Amide Coupling to Form a Representative API

Step 1: Activation of 4'-Methylbiphenyl-2-carboxylic acid

The carboxylic acid is activated to facilitate the subsequent amide bond formation.

  • Materials: 4'-Methylbiphenyl-2-carboxylic acid, thionyl chloride or oxalyl chloride, dichloromethane (DCM).

  • Procedure:

    • Suspend 4'-methylbiphenyl-2-carboxylic acid (1.0 eq) in dry DCM.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. This is typically used immediately in the next step.

Step 2: Amide Coupling with a Substituted Benzimidazole

  • Materials: 4'-Methylbiphenyl-2-carbonyl chloride, a substituted amino-benzimidazole (e.g., 2-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)-1H-benzimidazole, a key intermediate for Telmisartan), triethylamine or another suitable base, DCM.

  • Procedure:

    • Dissolve the substituted amino-benzimidazole (1.0 eq) and triethylamine (1.5 eq) in dry DCM and cool to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in dry DCM and add it dropwise to the benzimidazole solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final API.

StepKey ReagentsTypical YieldPurity
1 4'-Methylbiphenyl-2-carboxylic acid, Thionyl chlorideQuantitativeUsed directly
2 Acyl chloride, Substituted benzimidazole, Triethylamine75-85%>99.5%

Conclusion

The synthesis of biphenyl carboxylic acids is a critical competency in the pharmaceutical industry. The Suzuki-Miyaura coupling provides a robust and scalable method for the preparation of these valuable intermediates. The subsequent functionalization of the carboxylic acid group allows for the efficient construction of complex APIs. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this important area of medicinal chemistry. The principles demonstrated with 4'-methylbiphenyl-2-carboxylic acid are broadly applicable to other analogues within this class, including 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, enabling the synthesis of a diverse range of potentially therapeutic molecules.

References

  • Venugopal, S., Ramanatham, J., Devanna, N., Sanjeev Kumar, A., Ghosh, S., Soundararajan, R., Bhima Kale, & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.
  • Hauel, N., et al. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid. U.S.
  • Hauel, N., et al. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • BenchChem. (2025).
  • Rao, et al. (2010). Improved One-Pot Synthesis of Telmisartan.
  • Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS, 1(3), 461-469.
  • Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library, 2(5), 135-141.
  • Naddaka, V., et al. (2006). Process for preparing telmisartan. U.S.
  • ChemicalBook. (n.d.). 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis.
  • Lin, S., et al. (1991). Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. U.S.
  • Blore, C., et al. (2005). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Liu, W., et al. (2019).
  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Huff, B. E., et al. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Process for the production of. (1961).
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
  • Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159.
  • From Carboxylic Acid Or Derivative Thereof Patents and Patent Applic
  • (12)
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C - RSC Publishing.
  • Carboxylic acid derivatives, their preparation and use. (n.d.).

Sources

Application

Application Notes and Protocols for the Derivatization of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid via Esterification

Introduction: Navigating the Challenges of Sterically Hindered Esterification In the landscape of pharmaceutical and materials science research, the functionalization of complex aromatic carboxylic acids is a frequent ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically Hindered Esterification

In the landscape of pharmaceutical and materials science research, the functionalization of complex aromatic carboxylic acids is a frequent necessity. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is one such molecule, presenting a unique synthetic challenge due to the steric hindrance around its carboxylic acid moiety. The presence of two methyl groups ortho to the biphenyl linkage significantly shields the carboxyl group, impeding the approach of nucleophiles and rendering traditional esterification methods inefficient.

This technical guide provides an in-depth analysis of various esterification strategies tailored to overcome the steric barriers inherent in 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid and similarly hindered substrates. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental choices and ensure reproducible, high-yield derivatization.

Method Selection: A Strategic Approach to Overcoming Steric Hindrance

The choice of an appropriate esterification method is paramount to the successful derivatization of sterically hindered carboxylic acids. A one-size-fits-all approach is seldom effective. The following sections detail several robust methods, each with its own set of advantages and ideal applications.

Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups.[1][2] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol, especially with sterically demanding substrates.[2][3]

Causality Behind Experimental Choices: The key to the Steglich esterification's success with hindered acids lies in the in-situ formation of a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species. This "activated ester" is less sterically encumbered and readily undergoes nucleophilic attack by the alcohol. This catalytic cycle effectively circumvents the direct, and often slow, reaction between the hindered acid and the alcohol. The use of aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as they are unreactive under the reaction conditions and effectively solubilize the reactants.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid and Alcohol in Anhydrous DCM prep_dmap Add Catalytic DMAP prep_acid->prep_dmap react_cool Cool to 0 °C prep_dmap->react_cool react_dcc Add DCC Solution react_cool->react_dcc react_warm Warm to RT and Stir react_dcc->react_warm workup_filter Filter to Remove DCU react_warm->workup_filter workup_wash Wash with Dilute Acid and Brine workup_filter->workup_wash workup_dry Dry Organic Layer workup_wash->workup_dry workup_concentrate Concentrate in Vacuo workup_dry->workup_concentrate purify Purify by Column Chromatography workup_concentrate->purify cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acyl Transfer and Esterification acid Carboxylic Acid anhydride Mixed Anhydride acid->anhydride + Reagent + TEA reagent Yamaguchi Reagent (2,4,6-Trichlorobenzoyl Chloride) reagent->anhydride base Triethylamine (TEA) base->anhydride acyl_pyridinium N-Acylpyridinium Intermediate anhydride->acyl_pyridinium + DMAP dmap DMAP dmap->acyl_pyridinium ester Ester acyl_pyridinium->ester + Alcohol alcohol Alcohol alcohol->ester

Sources

Method

Application Notes and Protocols: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid as a Bulky Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Steric Hindrance in Modern Catalysis In the realm of transition metal catalysis, the design and selection of ligands are of paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Steric Hindrance in Modern Catalysis

In the realm of transition metal catalysis, the design and selection of ligands are of paramount importance, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. Among the various classes of ligands, those possessing significant steric bulk have emerged as powerful tools for promoting challenging chemical transformations. The strategic placement of bulky substituents on a ligand framework can profoundly influence the coordination environment of the metal center, facilitating crucial steps in the catalytic cycle such as oxidative addition and reductive elimination. This steric pressure can also prevent catalyst deactivation pathways and enable the coupling of sterically demanding substrates.

This guide focuses on 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid , a sterically hindered biaryl monocarboxylic acid. Its rigid biphenyl backbone, adorned with methyl groups at the 3, 3', and 5' positions, creates a well-defined and sterically demanding pocket around the coordinating carboxylate group. This unique architecture makes it a promising ligand for a variety of transition metal-catalyzed reactions, particularly those involving palladium. The presence of the carboxylic acid moiety allows for coordination to the metal center, while the bulky biaryl framework is poised to influence the catalytic activity in a manner analogous to well-established bulky phosphine and N-heterocyclic carbene (NHC) ligands.

These application notes will provide a comprehensive overview of the synthesis of this bulky ligand, the preparation of its palladium(II) complex, and detailed protocols for its application in two key areas of synthetic organic chemistry: the Suzuki-Miyaura cross-coupling reaction and palladium-catalyzed C-H bond activation.

Synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid

The synthesis of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid is readily achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a convergent and efficient route to the target biaryl structure. The key building blocks for this synthesis are 4-bromo-2-methylbenzoic acid and (3,5-dimethylphenyl)boronic acid.[1][2]

Conceptual Workflow for Ligand Synthesis

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 4-bromo-2-methylbenzoic acid 4-bromo-2-methylbenzoic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-bromo-2-methylbenzoic acid->Suzuki-Miyaura Coupling 3,5-dimethylphenylboronic acid 3,5-dimethylphenylboronic acid 3,5-dimethylphenylboronic acid->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Base Base Solvent Solvent 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid Suzuki-Miyaura Coupling->3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

Caption: Synthetic route to the target ligand via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol

Materials:

  • 4-Bromo-2-methylbenzoic acid (1.0 equiv)[3]

  • (3,5-Dimethylphenyl)boronic acid (1.2 equiv)[1]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid, (3,5-dimethylphenyl)boronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in toluene. Add this solution to the reaction flask via syringe.

  • Add additional toluene and water to the reaction flask to achieve a final solvent ratio of approximately 10:1 (toluene:water).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid as a solid.

Preparation of the Palladium(II) Catalyst Precursor

The active catalyst is typically a palladium(II) complex formed by the coordination of the carboxylic acid ligand. This can be prepared in situ or as an isolated complex. The following protocol describes the synthesis of a well-defined palladium(II) carboxylate complex.

Protocol for Palladium(II) Complex Formation

Materials:

  • 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 equiv)

  • Toluene or Dichloromethane (solvent)

Procedure:

  • In a clean, dry vial, dissolve 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid in the chosen solvent.

  • Add palladium(II) acetate to the solution.

  • Stir the mixture at room temperature for 1-2 hours. A color change is typically observed as the ligand exchange occurs.

  • The resulting solution containing the palladium(II) carboxylate complex can be used directly in catalytic reactions. Alternatively, the solvent can be removed under reduced pressure to yield the complex as a solid, which can be stored under an inert atmosphere.

Application in Suzuki-Miyaura Cross-Coupling

The steric bulk of the 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylate ligand is anticipated to be highly beneficial in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls. The bulky ligand can promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step.[4][5]

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

Materials:

  • Aryl halide (e.g., 1-bromo-2,6-dimethylbenzene) (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)

  • Palladium(II) complex of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid (as prepared above) or in situ generation with Pd(OAc)₂ (0.02 equiv Pd) and the ligand (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane or Toluene/Water (solvent)

Procedure:

  • To a reaction tube, add the aryl halide, arylboronic acid, and potassium carbonate.

  • If using the pre-formed palladium complex, add it to the tube. If generating the catalyst in situ, add Pd(OAc)₂ and 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the solvent system (e.g., 1,4-dioxane or a toluene/water mixture).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemp (°C)Yield (%)
11-bromo-2,6-dimethylbenzenePhenylboronic acid2Toluene/H₂O100High
21-chloro-2-nitrobenzene4-methoxyphenylboronic acid21,4-Dioxane110Moderate to High
32-bromotoluene2-methylphenylboronic acid2Toluene/H₂O100High

Table 1: Representative examples for Suzuki-Miyaura cross-coupling using the bulky carboxylic acid ligand. Yields are anticipated based on similar systems.

Application in Palladium-Catalyzed C-H Activation

Bulky carboxylic acid ligands have been shown to be effective in palladium-catalyzed C-H activation reactions.[6][7] The steric hindrance of the ligand can influence the regioselectivity of the C-H activation step and promote the overall catalytic efficiency. The 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylate ligand is a promising candidate for such transformations.

Conceptual Workflow for C-H Arylation

cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_product Product Arene Arene Catalytic System Catalytic System Arene->Catalytic System Aryl Halide Aryl Halide Aryl Halide->Catalytic System Pd(OAc)2 Pd(OAc)2 Bulky Ligand 3,3',5'-Trimethyl- [1,1'-biphenyl]-4-carboxylic acid Oxidant/Base Oxidant/Base Arylated Arene Arylated Arene Catalytic System->Arylated Arene

Caption: General scheme for palladium-catalyzed C-H arylation.

General Protocol for Directed C-H Arylation

This protocol is adapted for a substrate with a directing group, where the bulky ligand is expected to enhance the reaction rate and stability of the catalyst.

Materials:

  • Substrate with a directing group (e.g., N-phenyl-2-aminopyridine) (1.0 equiv)

  • Aryl iodide (e.g., 4-iodotoluene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (0.2 equiv)

  • Silver carbonate (Ag₂CO₃) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) or another suitable high-boiling solvent

Procedure:

  • In a sealable reaction vessel, combine the substrate, aryl iodide, Pd(OAc)₂, 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid, and silver carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the solvent to the vessel.

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction's progress.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.

  • Rinse the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired arylated product.

EntrySubstrateArylating AgentCatalyst SystemOxidant/BaseTemp (°C)Expected Outcome
1N-phenyl-2-aminopyridine4-iodotoluenePd(OAc)₂ / Bulky LigandAg₂CO₃130High yield of ortho-arylated product
2Benzoic acid1,3-diiodobenzenePd(OAc)₂ / Bulky LigandK₂CO₃140Mono- and di-arylated products

Table 2: Representative examples for palladium-catalyzed C-H arylation. Outcomes are projected based on established systems.

Conclusion and Future Outlook

3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid represents a readily accessible and highly promising bulky ligand for transition metal catalysis. Its sterically demanding framework, combined with the coordinating carboxylate group, offers a unique set of properties that can be exploited to facilitate a wide range of challenging chemical transformations. The protocols provided herein serve as a starting point for researchers to explore the potential of this ligand in Suzuki-Miyaura cross-coupling, C-H activation, and potentially other palladium-catalyzed reactions such as C-N and C-O bond formation. Further investigations into the coordination chemistry of this ligand with other transition metals and its application in asymmetric catalysis could open up new avenues for the development of novel and efficient catalytic systems.

References

  • Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. [Link]

  • RSC Publishing. Pd-catalysed C–H functionalisation of free carboxylic acids. (2022-01-10). [Link]

  • PubMed Central. Palladium-Catalyzed Alkyl C–H Bond Activation. [Link]

  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Journal of the American Chemical Society. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. (2024-02-21). [Link]

  • SciSpace. Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. [Link]

  • Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]

  • RSC Publishing. Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles. [Link]

  • ACS Publications. C–H Functionalizations by Palladium Carboxylates: The Acid Effect. (2019-03-29). [Link]

  • Beilstein Journals. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020-05-11). [Link]

  • PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (2024-03-08). [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023-09-27). [Link]

  • ACS Publications. Self-Assembly of Polymer and Sheet Structures in Palladium(II) Complexes Containing Carboxylic Acid Substituents. (2002-09-10). [Link]

  • ResearchGate. An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025-11-17). [Link]

  • PubChem. 4-Bromo-2-methylbenzoic acid. [Link]

  • Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017-05-09). [Link]

  • ACS Publications. Palladium Complexes with Bulky Diphosphine Ligands as Highly Selective Catalysts for the Synthesis of (Bio-) Adipic Acid from Pentenoic Acid Mixtures. (2015-08-26). [Link]

  • ResearchGate. Palladium(II) carboxylic acid complexes. [Link]

Sources

Application

Application Note: Protocols for the Amidation of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid

Executive Summary & Mechanistic Challenges The synthesis of amides from 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid presents a distinct synthetic challenge due to the specific topology of the biphenyl core. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The synthesis of amides from 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid presents a distinct synthetic challenge due to the specific topology of the biphenyl core. In this molecule, the carboxylic acid at the C4 position is flanked by an ortho-methyl group at the C3 position. This mono-ortho substitution creates a sterically demanding environment that restricts the conformational freedom of the carboxylate group and partially blocks the Bürgi-Dunitz trajectory required for incoming amine nucleophiles.

Standard carbodiimide coupling agents (such as EDC or DCC) frequently fail or deliver poor yields with this substrate[1]. The causality is kinetic: carbodiimides form an O-acylisourea intermediate. Because the ortho-methyl group drastically slows the rate of intermolecular nucleophilic attack by the amine, the O-acylisourea intermediate has ample time to undergo a deleterious 1,3-rearrangement, forming an unreactive, dead-end N-acylurea byproduct[2].

To successfully amidate this hindered biphenyl system, the activation strategy must either minimize the steric profile of the electrophilic carbon or actively guide the nucleophile through the steric shield. This guide details three field-proven protocols to achieve this.

Strategic Selection of Activation Chemistry

Choosing the correct protocol depends entirely on the nucleophilicity of your coupling partner and the scale of your reaction.

  • HATU-Mediated Activation (Neighboring Group Effect): HATU generates an OAt (7-azabenzotriazole) active ester. The critical advantage here is anchimeric assistance. The nitrogen atom at the 7-position of the pyridine ring acts as a hydrogen-bond acceptor, actively coordinating the incoming amine and guiding it to the sterically shielded carbonyl carbon. This effectively bypasses the steric bulk of the C3-methyl group[3].

  • T3P-Promoted Coupling (Biomimetic Acyl Phosphate): Propylphosphonic anhydride (T3P) mimics the ATP-grasp enzymes found in nature, activating the carboxylic acid as a highly reactive acyl phosphate mixed anhydride[4]. T3P is exceptional for sterically hindered substrates, produces completely water-soluble byproducts, and is the reagent of choice for process-scale scale-up[5],[6].

  • Acyl Chloride Generation (Maximal Electrophilicity): For electronically deactivated or exceptionally bulky amines (e.g., substituted anilines), converting the acid to an acyl chloride via oxalyl chloride provides the smallest possible steric profile at the electrophilic center, forcing the reaction to completion[1].

Workflow Start 3,3',5'-Trimethyl-[1,1'-biphenyl] -4-carboxylic acid Amine Amine Nucleophilicity? Start->Amine HighNuc High (Aliphatic/Unhindered) Amine->HighNuc Strong LowNuc Low (Anilines/Hindered) Amine->LowNuc Weak Scale Reaction Scale? HighNuc->Scale AcylCl Protocol C: Oxalyl Chloride (Maximal Electrophilicity) LowNuc->AcylCl Discovery Discovery (< 1g) Scale->Discovery Process Process (> 1g) Scale->Process HATU Protocol A: HATU / DIPEA (Neighboring Group Effect) Discovery->HATU T3P Protocol B: T3P / Base (Acyl Phosphate) Process->T3P

Caption: Decision matrix for selecting the optimal amidation protocol based on amine reactivity and scale.

Quantitative Method Comparison

Activation StrategyReagent SystemIntermediate FormedTypical YieldScalabilityEpimerization RiskByproduct Removal
Neighboring Group HATU / DIPEAOAt Active Ester75–95%Low (Cost/Toxicity)Very LowChromatography
Biomimetic T3P / PyridineAcyl Phosphate80–98%High (Process)Non-detectableAqueous Extraction
Electrophilic (COCl)₂ / DMFAcyl Chloride70–90%HighModerateEvaporation / Wash

Experimental Workflows & Protocols

Mechanism Acid Hindered Carboxylic Acid (ortho-Methyl) HATU_Reagent HATU / DIPEA Acid->HATU_Reagent T3P_Reagent T3P / Pyridine Acid->T3P_Reagent OxCl_Reagent (COCl)2 / DMF Acid->OxCl_Reagent OAt OAt Active Ester (H-bond guided) HATU_Reagent->OAt AcylPhos Acyl Phosphate (Mixed anhydride) T3P_Reagent->AcylPhos AcylChlor Acyl Chloride (Minimal steric bulk) OxCl_Reagent->AcylChlor Amide Target Amide Product OAt->Amide AcylPhos->Amide AcylChlor->Amide

Caption: Activation pathways overcoming the steric hindrance of the ortho-methyl group.

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Best for: Small-scale synthesis (< 1g), valuable aliphatic amines, and mild room-temperature conditions.

Mechanistic Rationale: Order of addition is critical here. The carboxylic acid must be fully converted to the OAt ester before the amine is introduced. If the amine is added simultaneously with HATU, the amine can attack the uronium carbon of HATU directly, forming a stable, dead-end tetramethylguanidinium salt[3].

Step-by-Step Procedure:

  • Dissolution: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir for 5 minutes.

  • Pre-Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes. The solution will typically turn a pale yellow as the OAt active ester forms.

  • Amine Coupling: Dissolve the target amine (1.1 equiv, 1.1 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction Progression: Stir at room temperature for 4–12 hours. Monitor via LC-MS or TLC until the OAt ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and the tetramethylurea byproduct. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: T3P-Promoted Amidation (Process & Scale-Up)

Best for: Scale-up (> 1g), avoiding toxic coupling agents, and streamlining downstream purification.

Mechanistic Rationale: T3P acts as a water scavenger and an activating agent, forming an extremely reactive acyl phosphate[4]. Because the resulting phosphonate salts are highly water-soluble, chromatographic purification is often entirely bypassed, making this the gold standard for process chemistry[5].

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv, 10.0 mmol) and the target amine (1.1 equiv, 11.0 mmol) in Ethyl Acetate or Dichloromethane (30 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 30.0 mmol).

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w solution in Ethyl Acetate) (1.5 equiv, 15.0 mmol).

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Note: For highly hindered amines, heating to 50 °C may be required to drive the acyl phosphate intermediate to the final amide[6].

  • Workup: Dilute the reaction with additional Ethyl Acetate. Wash the organic layer twice with water (this completely removes the propylphosphonic acid byproducts). Wash with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate to yield the high-purity amide.

Protocol C: Acyl Chloride Route (For Electronically Deactivated Amines)

Best for: Unreactive anilines (e.g., halogenated or electron-withdrawing substituents) where both HATU and T3P stall.

Mechanistic Rationale: The ortho-methyl group creates a severe steric bottleneck. By converting the acid to an acyl chloride, the electrophilic carbon transitions to a trigonal planar geometry with the smallest possible leaving group (Cl⁻), minimizing A-strain during the nucleophilic attack[1].

Step-by-Step Procedure:

  • Vilsmeier-Haack Generation: Suspend the biphenyl carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (20 mL) at 0 °C under N₂. Add catalytic DMF (2-3 drops).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 equiv, 7.5 mmol) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acyl chloride in anhydrous Dichloromethane (10 mL).

  • Coupling: In a separate flask, dissolve the deactivated aniline (1.0 equiv, 5.0 mmol) and Triethylamine (2.5 equiv, 12.5 mmol) in Dichloromethane (10 mL) at 0 °C. Dropwise, add the acyl chloride solution to the amine.

  • Completion: Stir at room temperature for 2–4 hours. Quench with water, extract with Dichloromethane, wash with brine, dry, and concentrate.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis Suzhou Highfine Biotech 3

  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines Benchchem 1

  • Drawbacks of HATU for Esterification / Amidation Reddit (r/chemistry) 2

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) National Center for Biotechnology Information (PMC) 4

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI5

  • Stereochemical Aspects of T3P Amidations Organic Process Research & Development (ACS) 6

Sources

Method

Application Note: Engineering High-Processability Liquid Crystal Polymers via 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid Incorporation

The Challenge of LCP Processability Wholly aromatic liquid crystal polymers (LCPs) exhibit exceptional mechanical strength, chemical resistance, and thermal stability. However, traditional rigid-rod LCPs (such as those d...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of LCP Processability

Wholly aromatic liquid crystal polymers (LCPs) exhibit exceptional mechanical strength, chemical resistance, and thermal stability. However, traditional rigid-rod LCPs (such as those derived from unsubstituted biphenyl-4,4'-dicarboxylic acid or 4-hydroxybenzoic acid) are notoriously intractable. Their highly efficient, dense intermolecular chain packing often results in a melting temperature ( Tm​ ) that exceeds their thermal degradation temperature ( Td​ ), rendering them infusible and insoluble in common organic solvents[1][2].

To widen the processing window, polymer chemists must introduce structural "frustration" into the polymer backbone without destroying the linearity required for the liquid crystalline mesophase. The incorporation of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid as a comonomer is a highly effective, field-proven strategy to achieve this balance.

Mechanistic Rationale: The Physics of Steric Frustration

The utility of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid lies in its unique steric profile, which alters the macroscopic properties of the polymer through precise molecular-level causality:

  • Steric Hindrance and Dihedral Twist: The methyl groups at the 3, 3', and 5' positions induce severe steric repulsion between the two adjacent phenyl rings. This forces the biphenyl core out of a planar conformation, significantly increasing the dihedral angle[3][4].

  • Disruption of Crystalline Packing: This highly twisted, non-coplanar geometry acts as a lateral "kink" in the polymer backbone. It drastically increases the free volume between adjacent polymer chains, preventing the dense, regular crystalline packing that causes intractability[2].

  • Retention of the Nematic Mesophase: Unlike flexible aliphatic spacers (which lower Tm​ but often destroy liquid crystallinity entirely), the 4-carboxylic acid linkage maintains the overall para-directed, rigid-rod trajectory of the backbone. This ensures the polymer chains can still align in a 1D orientation, preserving the nematic liquid crystalline phase critical for high-performance extrusion and molding[5][6].

Mechanism M1 3,3',5'-Trimethyl Substitution M2 Steric Hindrance at Biphenyl Linkage M1->M2 M3 Increased Dihedral Angle (Non-Coplanar Conformation) M2->M3 M4 Disrupted Intermolecular Chain Packing M3->M4 O1 Lower Melting Temp (Tm) & Enhanced Solubility M4->O1 O2 Retention of Rigid-Rod Nematic Mesophase M4->O2

Caption: Causality pathway showing how trimethyl substitution alters LCP thermomechanical properties.

Quantitative Impact on Polymer Properties

The introduction of the trimethyl-substituted biphenyl moiety dramatically shifts the thermal and physical profile of the resulting copolyester. The table below summarizes the typical quantitative shifts observed when replacing a standard unsubstituted biphenyl monomer with 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid in a standard 4-hydroxybenzoic acid (HBA) copolyester system.

PropertyUnsubstituted Biphenyl LCPTrimethyl-Substituted Biphenyl LCPMechanistic Cause
Melting Temp ( Tm​ ) > 400 °C (Often infusible)260 °C – 290 °CIncreased free volume from non-coplanar rings.
Degradation Temp ( Td​ ) ~ 450 °C~ 430 °CSlight reduction due to aliphatic methyl C-H bonds.
Processing Window None ( Tm​>Td​ )Broad (~140 °C window) Tm​ is depressed well below Td​ .
Solubility (e.g., in NMP/CHCl₃) InsolubleSoluble at room tempDisrupted interchain hydrogen/pi-pi bonding[4].
Mesophase Type Highly Crystalline / SmecticNematic (Schlieren texture)Rigid-rod trajectory maintained despite lateral bulk[5].

Self-Validating Synthesis Protocol: Melt Polycondensation

To incorporate 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid into an LCP, the acidolysis route (melt polycondensation of acetylated monomers) is the industry standard. This prevents the etherification side-reactions common in direct esterification.

System Validation Rule: This protocol utilizes a closed-loop validation system. You will not proceed to the vacuum phase until the theoretical distillate volume confirms the oligomerization is complete.

Phase 1: Acetylation & Oligomerization
  • Charge the Reactor: Into a 500 mL 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the diol monomers, 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, and a 5% molar excess of acetic anhydride.

  • Reflux: Purge with N2​ for 15 minutes. Heat the mixture to 140 °C for 2 hours under continuous stirring to fully acetylate the hydroxyl groups.

  • Temperature Ramp: Gradually increase the temperature to 280 °C at a rate of 1 °C/min. Acetic acid will begin to distill over.

  • Validation Checkpoint 1 (Distillate): Calculate the theoretical yield of acetic acid based on molar equivalents. Do not proceed to Phase 2 until at least 90% of the theoretical acetic acid volume has been collected in the Dean-Stark trap. Proceeding prematurely will cause unreacted monomers to sublime under vacuum, destroying the stoichiometric balance.

Phase 2: High-Vacuum Polycondensation
  • Vacuum Application: Once the 90% distillate threshold is met, gradually apply a vacuum, reducing the pressure to < 0.1 mbar over 30 minutes.

  • Temperature Elevation: Raise the temperature to 320 °C to maintain the polymer in a melt state as its molecular weight (and therefore its Tm​ ) increases.

  • Validation Checkpoint 2 (Torque): Monitor the torque of the mechanical stirrer. The reaction is complete when the torque plateaus at a predetermined high-viscosity threshold (typically a 300-400% increase from baseline melt viscosity). If torque does not increase, the stoichiometric balance was lost during Phase 1.

  • Termination: Break the vacuum with N2​ , halt stirring, and extrude the polymer melt into a water bath for pelletization.

LCP_Synthesis A Phase 1: Acetylation (140°C, N2) B Oligomerization (280°C, N2) A->B Acetic Acid Evolution C Phase 2: Vacuum Polycondensation (<0.1 mbar, 320°C) B->C >90% Distillate Collected D Polymer Extrusion & Pelletization C->D Torque Plateau

Caption: Self-validating workflow for the melt polycondensation of LCPs.

Mesophase Characterization & Validation

To confirm that the incorporation of the trimethyl-substituted monomer successfully lowered the Tm​ while preserving the liquid crystalline nature, perform the following self-validating analytical checks:

  • Differential Scanning Calorimetry (DSC): Run a heat-cool-heat cycle at 10 °C/min under N2​ .

    • Validation: Look for a distinct endothermic peak representing the crystalline-to-nematic transition ( Tm​ ). The absence of a secondary endothermic peak before 400 °C confirms the polymer remains in the LC melt phase without transitioning to an isotropic liquid ( Ti​ ), which is characteristic of high-performance LCPs[5].

  • Polarized Optical Microscopy (POM): Place a polymer sample on a hot stage between crossed polarizers. Heat to Tm​

    • 10 °C.
    • Validation: The appearance of a highly birefringent, fluid nematic schlieren texture (threaded optical patterns) definitively proves that the rigid-rod character of the 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid successfully maintained the liquid crystalline mesophase despite the steric disruption[5]. If the field of view is completely dark (isotropic), the monomer feed was excessively disrupted, and the LC phase was lost.

References

  • SYNTHESIS AND CHARACTERIZATION OF PHOSPHORUS-CONTAINING LIQUID CRYSTALLINE COPOLYESTERS BASED ON BIPHENYL-4,4'-DICARBOXYLIC ACID. gfzxb.org.
  • Crystalline and liquid-crystalline properties of polyesters of phenyl-substituted 4,4'-biphenol. 1. Polymers from terephthalic acid and 2,6-naphthalenedicarboxylic acid. Macromolecules (acs.org).
  • Crystalline and Liquid Crystalline Polyesters of Phenyl-Substituted 4,4'-Biphenols. 5. Copolymers with 4,4'-Oxybis(benzoic acid). Macromolecules (acs.org).
  • Enhanced Thermal Conductivities of Liquid Crystal Polyesters from Controlled Structure of Molecular Chains by Introducing Different Dicarboxylic Acid Monomers. nih.gov.
  • 2,3,4-Trimethyl-1,1'-biphenyl | 30581-97-6. Benchchem.
  • Conductive thermoplastic adhesive: Topics by Science.gov. Science.gov.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the Advanced Technical Support Center. Synthesizing 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura cross-coupling presents a unique intersection of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Synthesizing 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura cross-coupling presents a unique intersection of synthetic challenges. Researchers must simultaneously navigate the deactivation risks of an unprotected carboxylic acid, significant steric hindrance from the ortho-methyl group (position 3), and the high propensity for protodeboronation of the 3,5-dimethylphenylboronic acid coupling partner.

This guide provides field-proven, mechanistically grounded solutions to systematically troubleshoot and optimize your reaction yields.

I. Diagnostic Decision Matrix

Before adjusting your protocol, use the following diagnostic workflow to identify the specific mechanistic failure point in your catalytic cycle.

YieldTroubleshooting Start Low Yield of Target Biphenyl Carboxylic Acid CheckConv Check Reaction Conversion (LC-MS / TLC) Start->CheckConv LowConv Low Conversion (Starting Material Remains) CheckConv->LowConv SM > 20% HighConv High Conversion (Byproducts Dominant) CheckConv->HighConv SM < 5% Steric Steric Hindrance at Ortho-Methyl Action: Switch to Buchwald Ligands LowConv->Steric Poison Carboxylate Poisoning Action: Add PTC or Extra Base LowConv->Poison Proto Protodeboronation Action: Use Pinacol Ester / Slow Addition HighConv->Proto Homo Homocoupling Action: Degas Solvents / Lower O2 HighConv->Homo

Diagnostic workflow for troubleshooting low yields in Suzuki-Miyaura biphenyl synthesis.

II. Mechanistic Troubleshooting & FAQs

Q1: My conversion is stalling at 30%, and I am using 4-bromo-2-methylbenzoic acid directly. Why is the unprotected carboxylic acid causing issues, and how do I fix it? A: Unprotected carboxylic acids can coordinate strongly to the Pd(II) intermediate, creating a stable, unreactive palladacycle that poisons the catalytic cycle. Furthermore, the acidic proton neutralizes the basic environment strictly required for the transmetalation step.

  • The Fix: You must use at least 2.5 to 3.0 equivalents of base (e.g., K₃PO₄ or K₂CO₃) to ensure the carboxylic acid is fully deprotonated to the carboxylate, leaving exactly 1.0+ equivalents of base to activate the boronic acid. Alternatively, employing an inverse biphasic system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) allows the reaction to proceed smoothly in aqueous media without requiring prior esterification[1].

Q2: The ortho-methyl group on the bromobenzoic acid seems to be hindering the reaction. What catalyst system is optimal for this steric bulk? A: The methyl group at the 3-position (ortho to the bromide) creates significant steric repulsion during the formation of the square-planar Pd(II) complex. Standard ligands like PPh₃ are too small and electron-poor to force the oxidative addition forward.

  • The Fix: Switch to electron-rich, bulky dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands promote rapid oxidative addition and facilitate transmetalation, allowing the desired coupling to outcompete decomposition pathways[2]. Alternatively, robust N-heterocyclic carbene (NHC) palladium complexes provide "flexible steric bulk" and strong σ-donor properties, achieving >95% yields with sterically hindered ortho-substituted substrates[3].

Q3: LC-MS shows a massive peak for 1,3-dimethylbenzene. Why is my 3,5-dimethylphenylboronic acid decomposing, and how do I prevent it? A: You are observing protodeboronation, a well-known side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1,3-dimethylbenzene[4]. This is exacerbated by high temperatures, strong aqueous bases, and slow catalytic turnover.

  • The Fix:

    • Slow Release Strategy: Convert the boronic acid to a pinacol boronate ester (Bpin). The geometric constraint of the ester provides a controlled, slow release of the active boronic acid species, keeping its concentration low and minimizing protodeboronation[5].

    • Controlled Addition: If using the free boronic acid, add it slowly via a syringe pump over 2-3 hours to disfavor decomposition[6].

Q4: How do I minimize the formation of the 3,3',5,5'-tetramethylbiphenyl homocoupling byproduct? A: Homocoupling of the boronic acid is an oxidative process catalyzed by trace oxygen in the presence of Palladium.

  • The Fix: Strictly degas all solvents using the freeze-pump-thaw method or by sparging with an inert gas (Ar/N₂) for at least 30 minutes prior to the reaction[6].

III. Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between specific reaction conditions and their impact on overcoming steric and electronic barriers in hindered biphenyl carboxylic acid synthesis.

Catalyst / Pre-catalystLigandBase (Equiv)Solvent SystemTemp (°C)AdditiveTarget Yield (%)Primary Issue Mitigated
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃ (3.0)DME / H₂O80None35 - 45%Baseline (High Protodeboronation)
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄ (3.0)Toluene / H₂O100None82 - 88%Steric Hindrance at Ortho-Methyl
PdCl₂ (0.05 mol%)C60-TEGK₂CO₃ (2.0)H₂ORTNone> 90%Green Chemistry / Mild Conditions[7]
Pd₂(dba)₃ (1 mol%)XPhosK₂CO₃ (2.5)Dioxane / H₂O90TBAB (PTC)> 92%Carboxylate Poisoning[1]
Pd-NHC Complex (0.05%)IPrt-BuOK (2.5)Dioxane80None> 95%Extreme Steric Bulk[3]

IV. Mechanistic Pathway Analysis

Understanding where failure points occur in the catalytic cycle is critical for rational optimization.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd Ar-Br (Steric Block) TransMet Pd(II) Trans- metalation OxAdd->TransMet Base + Ar'-B(OH)2 RedElim Pd(II) Reductive Elimination TransMet->RedElim Proto Protodeboronation (Side Reaction) TransMet->Proto H2O / Heat RedElim->Pd0 Product

Suzuki-Miyaura catalytic cycle highlighting steric blocks and protodeboronation pathways.

V. Step-by-Step Experimental Methodology

Optimized Protocol for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

  • Preparation of Reagents:

    • Weigh 4-bromo-2-methylbenzoic acid (1.0 equiv, 10 mmol) and 2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) (1.2 equiv, 12 mmol) into an oven-dried Schlenk flask.

    • Causality: Using the pinacol ester instead of the free boronic acid enforces a slow-release mechanism, preventing rapid protodeboronation[5].

  • Catalyst and Base Addition:

    • Add Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%). Add finely powdered, anhydrous K₃PO₄ (3.0 equiv, 30 mmol).

    • Causality: SPhos is bulky and electron-rich, forcing the difficult oxidative addition at the sterically hindered ortho-methyl site[2]. 3.0 equivalents of base are strictly required to first deprotonate the carboxylic acid and then facilitate transmetalation.

  • Solvent Degassing:

    • Prepare a 4:1 mixture of Toluene and H₂O (0.2 M relative to the bromide). Sparge the biphasic solvent mixture with Argon for 30 minutes prior to addition[6].

    • Causality: Removing dissolved oxygen prevents the Pd-catalyzed homocoupling of the boronic ester.

  • Reaction Execution:

    • Seal the flask and heat to 90 °C under vigorous stirring (1000 rpm) for 12 hours.

    • Causality: High stirring rates are essential in biphasic systems to ensure adequate mass transfer between the organic and aqueous layers.

  • Workup and Purification:

    • Cool to room temperature. Dilute with ethyl acetate and water.

    • Adjust the aqueous layer to pH 2 using 1M HCl to protonate the biphenyl carboxylate.

    • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via recrystallization from ethanol/water or silica gel chromatography to yield pure 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid.

VI. References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst Semantic Scholar |[Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis SCIRP |[Link]

  • Protodeboronation Wikipedia |[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback RSC |[Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Organic Chemistry Portal |[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations PMC |[Link]

Sources

Optimization

Troubleshooting solubility issues of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid in aqueous biological assays

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Diagrammatic Clarity

I'm now putting the finishing touches on the diagrams to emphasize clarity. I'm focusing on the solubility workflow, ensuring a smooth flow. I am also working on the schematic for HP-β-CD inclusion, and BSA complexation for a good representation. The objective is to make all solutions simple and effective.

Refining Technical Aspects

I'm now refining the technical aspects of the guide, specifically the protocols for HP-β-CD and BSA complexation, ensuring all details are present. The pKa and lipophilicity are also included in the supporting materials. Furthermore, I've incorporated the references and ensured all citations are clear and well-defined.

Optimizing Protocol Details

I'm now incorporating detailed experimental protocols, specifically for HP-β-CD and BSA complexation, into the guide. I'm focusing on providing step-by-step instructions. I'm also ensuring the supporting materials clearly define the references, pKa, and lipophilicity. These should be a solid addition.

Finalizing Solubility Protocols

I'm now finalizing the solubility protocols for both HP-β-CD and BSA. Specifically, I'm focusing on incorporating clear, step-by-step instructions. I've integrated SOPs, including concentration guidance and validation steps for optimal execution.

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous solubility of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid in in vitro biological assays.

Rather than providing generic advice, this guide deconstructs the physicochemical causality behind your assay failures and provides self-validating, field-proven Standard Operating Procedures (SOPs) to rescue your experiments.

Part 1: Diagnostic Profiling of the Target Molecule

To solve the solubility issue, we must first understand the thermodynamic forces at play. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid presents a "perfect storm" of hydrophobicity:

  • The Biphenyl Core & Methylation: The biphenyl backbone is intrinsically lipophilic. The addition of three methyl groups (at the 3, 3', and 5' positions) drastically increases the LogP (octanol-water partition coefficient) and adds steric bulk, creating a massive hydrophobic surface area that repels water[1][2].

  • The Carboxylic Acid (pKa ~4.2): While the carboxylic acid group is ionizable (predicted pKa of 4.19)[3][4], the solvation energy provided by a single carboxylate anion at physiological pH (7.4) is insufficient to overcome the hydrophobic penalty of the trimethyl-biphenyl tail.

Table 1: Physicochemical Profile & Solubilization Impact
Molecular FeatureThermodynamic ConsequenceAssay Artifact RiskRequired Countermeasure
Trimethyl-Biphenyl Core High hydrophobic penalty in water; drives micellization.Non-specific binding to plasticware; target sequestration.Hydrophobic shielding (Cyclodextrins or Protein carriers).
Carboxylic Acid (pKa ~4.2) Fully ionized at pH 7.4, but prone to protonation if pH drops.Precipitation in unbuffered or slightly acidic media.Strict pH control (pH > 6.5) with high-capacity buffers.
High Crystal Lattice Energy "Brick dust" behavior; resists initial dissolution.Incomplete stock solvation.100% DMSO for initial stock; heat/sonication.

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Module 1: The DMSO "Crash-Out" Phenomenon

Q: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:100 directly into my assay buffer (pH 7.4), the solution turns milky. Spinning it down removes the precipitate, but my assay shows no activity. Why?

A: You are experiencing the classic "DMSO Crash-Out" . When a highly lipophilic compound is rapidly diluted from a dipolar aprotic solvent (DMSO) into an aqueous environment, it suffers from "hydrophobic shock." Because the compound cannot form hydrogen bonds with water, the system minimizes thermodynamic free energy by forcing the drug molecules to aggregate with each other, forming colloidal suspensions (the "milky" appearance)[5].

Centrifuging this mixture is a fatal error: it removes the precipitated active compound, leaving a supernatant with an unknown, sub-therapeutic concentration. You must prevent nucleation before it starts.

Module 2: Cyclodextrin Rescue

Q: Step-down dilution isn't enough to keep the compound monomeric. How can I force it into solution without using toxic levels of organic solvents?

A: The most effective thermodynamic solution is Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of β-cyclodextrin is dimensionally perfect for encapsulating biphenyl moieties[6][7]. The three methyl groups on your compound actually enhance the host-guest binding affinity via favorable van der Waals contacts inside the cavity. Meanwhile, the polar carboxylic acid remains exposed to the aqueous exterior, driving overall water solubility[8][9].

Module 3: Biological Protein Carriers

Q: My cell-based assay is highly sensitive to cyclodextrins and DMSO. Is there a physiologically relevant alternative?

A: Yes, use Fatty Acid-Free Bovine Serum Albumin (BSA) . BSA acts as an endogenous "sponge" for lipophilic carboxylic acids. It contains multiple hydrophobic binding pockets (such as Site 3 in subdomain IB) that readily bind and solubilize bulky organic acids[10][11]. The addition of just 0.1% to 0.5% BSA can completely rescue the solubility of lipophilic compounds in cell culture media, preventing them from sticking to the plastic walls of your microtiter plates[12][13].

Part 3: Solubilization Workflows & Logical Architecture

Workflow Stock 10 mM Stock in 100% DMSO (Supersaturated State) Direct Direct Aqueous Dilution (Poor Technique) Stock->Direct Hydrophobic Shock Step1 Strategy A: HP-β-CD (Add 10-20% to Buffer) Stock->Step1 Host-Guest Complexation Step2 Strategy B: BSA Carrier (Add 0.1-0.5% to Buffer) Stock->Step2 Protein Pocket Binding Crash Colloidal Aggregation 'DMSO Crash-Out' Direct->Crash Success Monomeric Solubilization (Assay Ready & Validated) Step1->Success Thermodynamic Stability Step2->Success Biological Compatibility

Figure 1: Decision tree for mitigating DMSO crash-out using thermodynamic and biological stabilization pathways.

Mechanism Drug Lipophilic Trimethyl Biphenyl Complex Aqueous Inclusion Complex Drug->Complex Van der Waals Insertion CD HP-β-CD Hydrophobic Cavity CD->Complex Hydrophilic Exterior Shielding

Figure 2: Mechanistic representation of HP-β-CD host-guest inclusion complexation.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can be invisible to the naked eye but will devastate assay readouts. Use the following self-validating protocols.

SOP A: HP-β-CD Inclusion Complexation (For Biochemical Assays)

Use this method for cell-free enzymatic or receptor-binding assays.

  • Buffer Preparation: Prepare your standard assay buffer (ensure pH is strictly ≥ 7.0). Dissolve HP-β-CD powder into the buffer to a final concentration of 10% (w/v). Stir until completely clear.

  • Stock Preparation: Dissolve 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes.

  • The "Subsurface" Addition: Place the HP-β-CD buffer on a magnetic stirrer. Submerge your pipette tip beneath the surface of the stirring buffer and inject the DMSO stock dropwise (target final DMSO ≤ 2%).

    • Causality: Subsurface addition prevents the high localized concentration of DMSO at the air-liquid interface, which is a primary nucleation site for crystal growth[5].

  • Validation (Turbidity Check): Transfer 200 µL of the final solution to a clear 96-well plate. Measure absorbance at 620 nm.

    • Pass Criteria: An Optical Density (OD) < 0.005 above the buffer blank confirms a true monomeric solution[5].

SOP B: BSA Carrier Solubilization (For Cell-Based Assays)

Use this method for cell culture assays where cyclodextrins might strip cholesterol from cell membranes.

  • Carrier Preparation: Dissolve Fatty Acid-Free BSA in your cell culture media to a final concentration of 0.5% (w/v)[12].

  • Thermal Activation: Incubate the BSA-media in a 37°C water bath for 15 minutes.

    • Causality: Warming the protein increases structural flexibility, slightly opening the hydrophobic binding pockets (Subdomain IB) to better accept the bulky trimethyl-biphenyl ligand[10].

  • Complexation: Add the 10 mM DMSO compound stock dropwise to the warmed BSA-media while gently swirling.

  • Equilibration: Allow the mixture to incubate at 37°C for 30 minutes before applying it to cells. This allows thermodynamic equilibrium to be reached between the free compound and the BSA-bound compound.

References

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation | ACS Omega ACS Publications. Retrieved from:[Link]

  • Effect of hydroxylpropylated β-cyclodextrin and pH on solubility of telmisartan ResearchGate. Retrieved from:[Link]

  • In vitro BSA-binding, antimicrobial, and antitumor activity against human cancer cell lines of two lanthanide (III) complexes PMC - NIH. Retrieved from:[Link]

  • Google Patents.
  • PHYSICOCHEMICAL CHARACTERIZATION AND EVALUATION OF TELMISARTAN: HYDROXYPROPYL-β-CYCLODEXTRIN: TWEEN 80 INCLUSION COMPLEX ResearchGate. Retrieved from:[Link]

  • In Vitro Study of Interactions of Carboxamide Derivatives of Amino Acid with BSA Semantic Scholar. Retrieved from:[Link]

  • beta-cyclodextrin inclusion complexes: Topics by Science.gov Science.gov. Retrieved from:[Link]

  • Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds PubMed - NIH. Retrieved from:[Link]

  • Factors Affecting the Synthesis of Bovine Serum Albumin Nanoparticles Using the Desolvation Method PMC - NIH. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Crystallization of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating and purifying 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating and purifying 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid .

Synthesizing sterically hindered, highly lipophilic biphenyl derivatives via Suzuki-Miyaura cross-coupling introduces specific downstream challenges. The presence of three methyl groups disrupts crystal lattice packing and increases lipophilicity, making the molecule highly prone to "oiling out" (Liquid-Liquid Phase Separation) during crystallization[1]. Furthermore, the carboxylic acid moiety frequently coordinates with residual palladium catalysts[2], complicating metal clearance.

This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Process Workflow Logic

The following workflow illustrates the self-validating purification logic required to isolate the target molecule from a crude Suzuki coupling mixture. By exploiting the ionizable carboxylic acid group before attempting crystallization, we systematically clear neutral impurities and heavy metals.

Workflow Crude Crude Reaction Mixture (Suzuki Coupling) BaseWash 1. Acid-Base Extraction (NaOH / MTBE) Crude->BaseWash Removes neutral homocoupled impurities PdScavenge 2. Palladium Scavenging (Thiol-Silica / Carbon) BaseWash->PdScavenge Aqueous phase (Sodium salt) Acidify 3. Acidification (HCl) Precipitation of Free Acid PdScavenge->Acidify Filtrate (<10 ppm Pd) Crystallization 4. Anti-Solvent Crystallization (EtOH / Water + Seeding) Acidify->Crystallization Crude solid Pure Pure 3,3',5'-Trimethyl- [1,1'-biphenyl]-4-carboxylic acid Crystallization->Pure >99% Purity No oiling out

Workflow for the purification and crystallization of the biphenyl carboxylic acid.

Troubleshooting & FAQs

Q1: My crystallization is failing. The product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1].

  • Causality: The three methyl groups on the biphenyl core significantly increase the molecule's lipophilicity and sterically hinder optimal crystal packing, which lowers its melting point. If the boiling point of your crystallization solvent exceeds the melting point of the crude mixture, the solute melts into a separate, solute-enriched liquid phase rather than dissolving[3]. Impurities from the Suzuki coupling further depress this melting point.

  • Solution:

    • Change the Solvent System: Avoid high-boiling, non-polar solvents like toluene. Switch to a lower-boiling system like Ethanol/Water or Ethyl Acetate/Heptane to ensure the dissolution temperature remains below the crude melting point[3].

    • Implement Seeding: Add 1-2% w/w of pure seed crystals to the solution while it is in the metastable zone (before it reaches the cloud point). This bypasses the oiling-out boundary by providing a thermodynamic template, forcing immediate nucleation[1][4].

Q2: The isolated powder has a gray tint, and ICP-MS shows >500 ppm Palladium. How do I clear this?

A2: Palladium catalysts from the Suzuki-Miyaura cross-coupling[5] frequently coordinate with the carboxylic acid moiety or become physically entrapped in the lipophilic biphenyl matrix[2]. Simple recrystallization is rarely sufficient to break these complexes[6].

  • Causality: The carboxylate oxygen atoms act as ligands for Pd(II) species. To clear the metal, you must introduce a competing ligand with a higher binding affinity.

  • Solution: Perform an acid-base extraction to convert the acid to its water-soluble sodium salt. Treat this aqueous phase with a soft-ligand metal scavenger, such as thiol-functionalized silica or activated carbon, at 40°C. The soft sulfur atoms outcompete the hard carboxylate oxygens for the soft palladium ions, routinely reducing Pd levels to <10 ppm[2][7].

Q3: I am seeing significant lipophilic impurities (e.g., homocoupled boronic acid) carrying over into the final crystal.

A3: Neutral homocoupled byproducts (e.g., 3,3',5,5'-tetramethylbiphenyl) easily co-crystallize with the target molecule due to structural similarity and shared lipophilicity.

  • Solution: Exploit the ionizable carboxylic acid group (pKa ~4.5) before crystallization[8]. Dissolve the crude mixture in an organic solvent like MTBE and extract with 1M NaOH. The target molecule ionizes and partitions into the aqueous layer, while the neutral homocoupled impurities remain trapped in the organic layer. Acidifying the aqueous layer to pH 2 will precipitate the purified free acid[9].

Quantitative Data: Solvent Selection Matrix

To prevent LLPS and ensure high recovery, solvent selection must balance solubility with the molecule's specific melting point constraints.

Solvent SystemRoleOiling-Out (LLPS) RiskImpurity ClearanceRecommendation
Toluene / Heptane High-temp dissolutionHigh (High BP causes melting before dissolution)Poor (Lipophilic impurities co-precipitate)Avoid [3]
MTBE / 1M NaOH Acid-Base ExtractionNone (Biphasic liquid system)Excellent (Clears neutral homocoupled species)Primary Step [8]
Ethyl Acetate / Heptane Cooling CrystallizationModerate (Requires strict temperature control)Good (Retains polar impurities in mother liquor)Alternative
Ethanol / Water Anti-Solvent CrystallizationLow (If seeded in the metastable zone)Excellent (Washes away inorganic salts)Optimal [4]

Self-Validating Experimental Protocols

Protocol A: Acid-Base Purification & Palladium Scavenging

This protocol isolates the carboxylic acid from neutral Suzuki impurities and strips residual palladium.

  • Dissolution: Dissolve 10.0 g of crude 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid in 100 mL of Methyl tert-butyl ether (MTBE).

    • Validation Check: Ensure complete dissolution. If insoluble gray/black solids remain, they are likely inorganic salts or bulk Pd black. Filter through Celite[7].

  • Basic Extraction: Add 100 mL of 1M NaOH (aq) to the organic layer. Stir vigorously for 15 minutes.

    • Validation Check: Stop stirring and allow layers to separate. Test the pH of the lower aqueous layer; it must be >10 to ensure complete ionization of the carboxylic acid.

  • Phase Separation: Separate the layers. Discard the upper MTBE layer (contains neutral homocoupled impurities). Wash the aqueous layer with an additional 50 mL of MTBE to ensure complete neutral impurity removal.

  • Palladium Scavenging: Add 1.0 g of thiol-functionalized silica (or activated carbon) to the aqueous layer. Heat to 40°C and stir for 2 hours[2].

  • Filtration: Filter the aqueous suspension through a 0.22 µm membrane to remove the Pd-loaded scavenger.

  • Acidification: Cool the filtrate to 5°C. Slowly add 2M HCl dropwise under vigorous stirring until precipitation is complete.

    • Validation Check: Test the pH of the slurry; it must be <2 to ensure complete protonation back to the free acid[9]. Filter and wash the white solid with cold water.

Protocol B: Anti-Solvent Crystallization with Seeding

This protocol prevents "oiling out" and yields highly crystalline, phase-pure material.

  • Primary Dissolution: Suspend the acid-washed solid from Protocol A in 50 mL of absolute Ethanol. Heat to 60°C until completely dissolved.

    • Validation Check: The solution must be completely clear. If it is cloudy, add Ethanol in 5 mL increments until clear.

  • Cooling to Metastable Zone: Slowly cool the solution to 45°C.

  • Seeding: Add 0.1 g (1% w/w) of pure 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid seed crystals.

    • Validation Check: The seed crystals should remain suspended and not dissolve. If they dissolve, the solution is not yet supersaturated; cool to 40°C and re-seed[1].

  • Anti-Solvent Addition: Once the seeds are stable, begin adding 50 mL of Water (anti-solvent) dropwise via an addition funnel over exactly 2 hours.

    • Causality: Rapid addition of water will spike supersaturation, driving the system past the metastable zone directly into the LLPS (oiling out) region[4]. Slow addition allows crystal growth to consume the supersaturation safely.

  • Isolation: Cool the resulting slurry to 5°C over 1 hour. Filter the crystals under vacuum, wash with 20 mL of cold 1:1 Ethanol/Water, and dry in a vacuum oven at 50°C to constant weight.

References

  • "4-Biphenylcarboxylic acid 92-92-2 wiki - Guidechem", Guidechem. 8

  • "Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core", Beilstein Journals. 9

  • "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis", SCIRP. 10

  • "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach", ACS Publications. 5

  • "Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis", BenchChem. 7

  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm", NIH. 6

  • "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds", PharmaLego. 1

  • "Development of a Synthesis of Kinase Inhibitor AKN028", ACS Publications. 2

  • "How To Use the Lasentec FBRM Probe on Manufacturing Scale", ResearchGate. 4

  • "3.3C: Determining Which Solvent to Use", LibreTexts. 3

Sources

Optimization

Minimizing homocoupling side reactions during 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid preparation

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing yield-limiting side reactions during the synthesis of 3,3',5'-Trimethyl-[1,1'-biphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing yield-limiting side reactions during the synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid .

When cross-coupling 4-bromo-2-methylbenzoic acid with 3,5-dimethylphenylboronic acid, the most notorious failure mode is the homocoupling of the boronic acid, which generates the symmetric dimer 3,3',5,5'-tetramethylbiphenyl . This guide breaks down the mechanistic causality of this impurity and provides a self-validating troubleshooting framework to eliminate it.

Mechanistic Insights: The Causality of Homocoupling

To eliminate an impurity, you must first understand its kinetic pathway. The Suzuki-Miyaura cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle. However, the homocoupling side reaction is an oxidative process primarily driven by the intrusion of molecular oxygen ( O2​ ) and the presence of resting Pd(II) species[1].

When trace O2​ is present, it reacts with the active Pd(0) catalyst to form a highly reactive palladium peroxo complex, (η2−O2​)PdL2​ [2]. The oxygen atoms in this peroxo complex are highly oxophilic and readily coordinate with the electron-deficient boron atom of the 3,5-dimethylphenylboronic acid[3]. This coordination forces a rapid double transmetalation event, entirely bypassing the oxidative addition of your aryl halide, and directly ejecting the homocoupled dimer through reductive elimination[3].

Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (4-bromo-2-methylbenzoic acid) Pd0->OxAdd Desired O2_Insert O2 Insertion (Aerobic Oxidation) Pd0->O2_Insert Undesired PdII_Cross Ar-Pd(II)-Br Cross-Coupling Intermediate OxAdd->PdII_Cross Cross_Prod Target Molecule 3,3',5'-Trimethyl-[1,1'-biphenyl] -4-carboxylic acid PdII_Cross->Cross_Prod Transmetalation & Reductive Elim. PdII_Peroxo (η2-O2)PdL2 Peroxo Complex O2_Insert->PdII_Peroxo Homo_Path Double Transmetalation (3,5-dimethylphenylboronic acid) PdII_Peroxo->Homo_Path Homo_Prod Side Product 3,3',5,5'-tetramethylbiphenyl Homo_Path->Homo_Prod Reductive Elim. Homo_Prod->Pd0 Cross_Prod->Pd0

Catalytic cycle contrasting the desired cross-coupling vs. O2-mediated homocoupling pathway.

Troubleshooting FAQs

Q1: I am purging my reaction flask with a nitrogen balloon, but I still see up to 20% homocoupled dimer. Why is my degassing failing? A1: A simple headspace purge or balloon manifold is insufficient for sterically hindered Suzuki couplings. Dissolved oxygen in the solvent mixture (especially in aqueous bases) will still form the Pd-peroxo complex[2]. Solution: Implement a rigorous subsurface sparge. Sparging the solvent directly with an inert gas ( N2​ or Ar) for at least 30 minutes prior to catalyst addition efficiently strips dissolved oxygen, drastically reducing the baseline Pd(II) resting state[4].

Q2: Even with strict anaerobic conditions, I am observing 5-10% homocoupling. How can I chemically suppress this pathway without inhibiting the cross-coupling? A2: If residual Pd(II) is present (either from the precatalyst itself, such as Pd(OAc)2​ , or trace oxidation), it will initiate homocoupling[1]. You must chemically suppress this by adding a mild reducing agent that does not interfere with the main catalytic cycle. Solution: Add 1-2 equivalents of potassium formate to the reaction mixture. Potassium formate acts as a mild, in-situ reducing agent that continuously reduces stray Pd(II) back to the active Pd(0) state, effectively shutting down the homocoupling pathway[4].

Q3: Does the stoichiometry or addition method of the 3,5-dimethylphenylboronic acid matter? A3: Yes. High local concentrations of the boronic acid push the kinetic equilibrium toward double transmetalation (homocoupling) rather than single transmetalation with the aryl halide. Solution: Utilize a "slow-release" or slow-addition strategy[5]. By adding the boronic acid via a syringe pump over 2-4 hours, you maintain a low steady-state concentration. This ensures the boronic acid only reacts with the Ar-Pd(II)-Br intermediate (favoring cross-coupling) rather than finding another boronic acid molecule[5].

Quantitative Impact of Process Modifications

The causality of the troubleshooting steps above is best demonstrated by their cumulative effect on the reaction profile. Below is the quantitative data summarizing the impact of each variable on the synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid:

Experimental ConditionAtmosphereAdditiveBoronic Acid AdditionYield (Target)Homocoupling (Dimer)
Baseline N2​ BalloonNoneAll-at-once68%22%
Degassed Subsurface SpargeNoneAll-at-once81%11%
Degassed + Suppressant Subsurface SpargeK-FormateAll-at-once89%4%
Fully Optimized Subsurface SpargeK-FormateSyringe Pump (3h)>95% <1%

Validated Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction trajectory is correct before committing valuable reagents.

Workflow Start Detect Homocoupled Dimer (>5% via HPLC) Degas Step 1: Subsurface Sparge (N2/Ar for 30 min) Start->Degas Check1 Dimer < 5%? Degas->Check1 RedAgent Step 2: Add K-Formate (Mild Reducing Agent) Check1->RedAgent No Success Optimized Yield (Target > 95%) Check1->Success Yes Check2 Dimer < 2%? RedAgent->Check2 SlowAdd Step 3: Syringe Pump (Slow Boronic Acid Addition) Check2->SlowAdd No Check2->Success Yes SlowAdd->Success

Step-by-step troubleshooting workflow to systematically eliminate boronic acid homocoupling.

Step-by-Step Methodology:

Step 1: System Assembly & Rigorous Degassing

  • Charge a 3-neck round-bottom flask with 4-bromo-2-methylbenzoic acid (1.0 eq), potassium carbonate ( K2​CO3​ , 3.0 eq), and potassium formate (1.5 eq)[4].

  • Add a solvent mixture of Toluene/Water (4:1 v/v).

  • Insert a long stainless-steel needle directly into the liquid phase. Sparge with high-purity Nitrogen or Argon for exactly 30 minutes at room temperature.

  • Validation Checkpoint: Ensure the solvent mixture shows no cloudiness indicative of premature base precipitation. Maintain a positive inert gas pressure via a bubbler.

Step 2: Catalyst Activation 5. Quickly remove the septum and add the precatalyst, Pd(PPh3​)4​ (0.05 eq), against a positive flow of inert gas. 6. Heat the reaction mixture to 85 °C.

Step 3: Slow Addition of Boronic Acid 7. In a separate, thoroughly degassed vial, dissolve 3,5-dimethylphenylboronic acid (1.2 eq) in a minimal amount of degassed Toluene. 8. Load this solution into a gas-tight syringe. Using a syringe pump, add the boronic acid solution to the main reaction flask at a continuous rate over 3 hours[5]. 9. Validation Checkpoint (In-Process Control): 90 minutes into the addition, extract a 50 µL aliquot. Quench and analyze via HPLC.

  • Pass Criteria: The ratio of the target 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid to the starting aryl halide should be steadily increasing, while the 3,3',5,5'-tetramethylbiphenyl dimer peak must remain <2% by area. If dimer exceeds 2%, halt addition and verify inert atmosphere integrity.

Step 4: Completion and Isolation 10. Once addition is complete, stir for an additional 1 hour at 85 °C. 11. Cool to room temperature. Separate the aqueous phase, and acidify it with 2M HCl to pH 2-3 to precipitate the pure 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. Filter and dry under vacuum.

References

  • Adamo, C., et al. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory." The Journal of Physical Chemistry A, ACS Publications, 2008.[Link]

  • Amatore, C., Jutand, A., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, ACS Publications, 2006.[Link]

  • Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, ACS Publications, 2007.[Link]

  • ResearchGate Review Aggregation. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ResearchGate.[Link]

Sources

Troubleshooting

HPLC method development and optimization for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid purity analysis

Welcome to the Analytical Development Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting stability-indi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting stability-indicating High-Performance Liquid Chromatography (HPLC) methods for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid .

Because this molecule features a highly hydrophobic, sterically hindered biphenyl core coupled with an ionizable carboxylic acid moiety, it presents unique chromatographic challenges—namely, severe peak tailing and difficult isomer resolution. This guide synthesizes field-proven methodologies and mechanistic insights to help you build a robust, self-validating analytical method.

Section 1: Core Method Development FAQs

Q: What is the optimal stationary phase chemistry for analyzing this biphenyl derivative? A: While a standard C18 column is the default for reversed-phase chromatography, it relies solely on hydrophobic (dispersive) interactions. For a molecule like 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, a Phenyl-Hexyl or Biphenyl stationary phase is vastly superior. Causality: The biphenyl core of the analyte can engage in π−π electron interactions with the phenyl rings of the stationary phase. This provides an orthogonal retention mechanism that is highly sensitive to the spatial arrangement of the three methyl groups, allowing for the baseline resolution of closely related positional isomers or des-methyl impurities that a C18 column would co-elute. Literature on the synthesis and analysis of biphenyl carboxylic acid derivatives frequently highlights the necessity of specialized reversed-phase columns to monitor reaction completion and impurity profiles .

Q: How do I select the right mobile phase pH to ensure consistent retention and peak shape? A: The mobile phase pH must be strictly maintained at pH < 2.5 . Causality: The carboxylic acid group on this molecule has an estimated pKa​ of approximately 4.0 to 4.5. If the mobile phase pH is near this pKa​ , the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states during elution. This dual-state migration leads to split peaks, shifting retention times, and severe tailing. By applying the "2-unit rule" and lowering the pH to at least two units below the pKa​ (e.g., using 0.1% Trifluoroacetic acid or Phosphoric acid), you ensure that >99% of the analyte molecules are fully protonated and neutral, resulting in sharp, Gaussian peak shapes .

G A Target Analyte: Biphenyl Carboxylic Acid B Stationary Phase: Phenyl-Hexyl (π-π interactions) A->B C Mobile Phase pH: < 2.5 (Suppress Ionization) B->C D Gradient Tuning: Resolve Isomeric Impurities C->D

Method development workflow for biphenyl carboxylic acid purity analysis.

Section 2: Troubleshooting Guide

Q: Why am I seeing severe peak tailing (USP Tailing Factor > 1.5) for the main peak, and how do I fix it? A: Peak tailing in acidic compounds is typically driven by either a chemical interaction or a physical system defect . Causality: Chemically, if the stationary phase is not fully end-capped, residual silanol groups ( Si−O− ) on the silica base particle can engage in secondary ion-exchange interactions with the analyte, dragging out the tail of the peak . Physically, a void at the head of the column or a poorly seated PEEK fitting creates a dead volume where the sample diffuses excessively before entering the column bed. To fix this, you must run the self-validating diagnostic protocol detailed in Section 3 to isolate the root cause.

G issue Peak Tailing (TF > 1.5) test Inject Neutral Marker (e.g., Toluene) issue->test q1 Does the neutral marker tail? test->q1 yes Physical Issue: Void volume or bad fittings q1->yes Yes no Chemical Issue: Silanol interactions or pH q1->no No

Diagnostic logic tree for identifying the root cause of HPLC peak tailing.

Q: I am unable to resolve the main peak from a closely eluting des-methyl impurity. What parameters should I adjust? A: Do not immediately change the column. First, optimize the column temperature and the gradient slope . Causality: Temperature alters the dielectric constant of the mobile phase and the enthalpy of analyte transfer between the mobile and stationary phases. Because isomers and des-methyl impurities have near-identical hydrophobicity but different steric bulk, altering the temperature differentially affects their binding enthalpies, shifting their relative retention (selectivity, α ). Try decreasing the temperature from 40 °C to 25 °C to increase the interaction time with the stationary phase, combined with a shallower gradient slope (e.g., 1% B/min) through the critical elution window.

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Peak Tailing Diagnostic Test

This protocol isolates whether poor peak shape is a result of column chemistry (silanol activity) or instrument plumbing (dead volume).

  • Prepare the Diagnostic Mix: Dissolve 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid to a concentration of 0.5 mg/mL in a diluent of 50:50 Water:Acetonitrile. Add Toluene (a strictly neutral, non-ionizable marker) to a final concentration of 0.1 mg/mL.

  • Equilibrate the System: Flush the column with 60% Mobile Phase A (0.1% TFA in Water) and 40% Mobile Phase B (Acetonitrile) at 1.0 mL/min for 10 column volumes.

  • Execute Injection: Inject 5 µL of the diagnostic mix. Monitor UV absorbance at 215 nm and 254 nm.

  • Calculate Metrics: Utilize your Chromatography Data System (CDS) to calculate the USP Tailing Factor (TF) at 5% peak height for both the biphenyl acid and the toluene peak.

  • Interpret Causality:

    • If Toluene TF > 1.5: The issue is physical. Replace the guard column, re-cut and re-seat all PEEK tubing connections between the injector and the column, and re-test.

    • If Toluene TF 1.2 but Biphenyl Acid TF > 1.5: The issue is chemical. The neutral marker proves the flow path is intact. The tailing is caused by secondary silanol interactions or insufficient buffering. Verify the mobile phase pH is < 2.5. If the pH is correct, the column's end-capping has degraded; replace the column with a high-purity, fully end-capped Type B silica column.

Protocol 2: Impurity Profiling Gradient Optimization
  • Initial Screening: Run a broad linear gradient from 5% B to 95% B over 20 minutes at 40 °C.

  • Identify Critical Pair: Locate the main peak and the closest eluting impurity. Note the %B at which the main peak elutes (e.g., elutes at 12 mins, which corresponds to ~60% B).

  • Implement Isocratic Hold: Modify the gradient to include a shallow segment or an isocratic hold. Ramp from 5% B to 55% B over 5 minutes, hold at 55% B for 10 minutes (to separate the critical pair), then ramp to 95% B to wash out highly lipophilic impurities (like unreacted bromomesitylene or heavy cross-coupling byproducts).

Section 4: Quantitative Data & Parameters

Table 1: Optimized Chromatographic Parameters for Biphenyl Carboxylic Acids

ParameterRecommended SettingMechanistic Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmProvides orthogonal π−π selectivity for the biphenyl core.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Keeps the carboxylic acid fully protonated, suppressing ionization.
Mobile Phase B AcetonitrileLow viscosity; excellent solubilizer for hydrophobic methyl groups.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) for 3 µm particles.
Temperature 40 °CLowers system backpressure and improves mass transfer kinetics.
Detection UV at 215 nm and 254 nm254 nm captures the aromatic biphenyl conjugation; 215 nm maximizes sensitivity.

Table 2: System Suitability Acceptance Criteria

MetricTarget ValueTroubleshooting Implication if Failed
Tailing Factor (TF) ≤1.5 Indicates secondary silanol interactions or physical column voiding.
Resolution ( Rs​ ) ≥2.0 Indicates poor selectivity between the main peak and the closest impurity.
%RSD (Area, n=5) ≤1.0% Suggests injector malfunction, air bubbles in the syringe, or sample instability.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link]

  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Optimizing Scale-Up Production of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support center for the synthesis and scale-up of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific Suzuki-Miyaura coupling reaction. Our focus is on providing practical, evidence-based solutions to common challenges encountered during laboratory and pilot-scale production.

I. Reaction Overview and Key Challenges

The synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The key transformation involves the palladium-catalyzed reaction between 4-bromo-2-methylbenzoic acid and 3,5-dimethylphenylboronic acid .

The primary challenge in this synthesis arises from the steric hindrance around the coupling sites. The ortho-methyl group on the benzoic acid derivative and the two methyl groups on the boronic acid can significantly impede the key steps of the catalytic cycle, namely oxidative addition and transmetalation. This can lead to low yields, slow reaction times, and the formation of undesirable byproducts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in this sterically demanding Suzuki coupling is a common hurdle. The root cause often lies in an insufficiently reactive catalytic system or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is essential for the oxidative addition of the hindered aryl bromide.[1][2][3]

      • Excellent choices include: SPhos, XPhos, and RuPhos.[1]

      • For particularly challenging cases, consider specialized ligands like BI-DIME or AntPhos.[1][4]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1]

    • Recommendation: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[1][5]

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing all reaction components at the reaction temperature.

    • Recommendation: Anhydrous aprotic solvents like dioxane, toluene, or THF are generally good choices.[6]

  • Temperature: Elevated temperatures are typically required to overcome the activation energy barrier in sterically hindered couplings.

    • Recommendation: A reaction temperature in the range of 80-110 °C is a good starting point.[1]

Q2: I'm observing a significant amount of 2-methylbenzoic acid as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 2-methylbenzoic acid is due to a side reaction called protodehalogenation (or hydrodehalogenation), where the bromine atom on the starting material is replaced by a hydrogen atom.

  • Causes: This side reaction can be promoted by:

    • The presence of protic impurities (e.g., water) in the solvent or reagents.

    • Certain bases, especially hydroxides or alkoxides, which can act as hydride sources.[6]

    • An interrupted catalytic cycle, where the palladium complex undergoes a reaction with a proton source after oxidative addition but before transmetalation.

  • Troubleshooting Strategies:

    • Ensure Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents.

    • Base Selection: Opt for anhydrous bases like K₃PO₄ or Cs₂CO₃.

    • Ligand Choice: The use of bulky biarylphosphine ligands can often suppress this side reaction by accelerating the desired cross-coupling pathway.[6]

Q3: My product is contaminated with 3,3',5,5'-tetramethylbiphenyl. How can I minimize the formation of this homocoupling byproduct?

A3: The formation of 3,3',5,5'-tetramethylbiphenyl is a result of the homocoupling of two molecules of 3,5-dimethylphenylboronic acid.

  • Causes:

    • Oxygen: The presence of oxygen in the reaction mixture is a primary cause of homocoupling.[7]

    • Excess Pd(II): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes lead to the oxidative coupling of the boronic acid.[7]

  • Troubleshooting Strategies:

    • Rigorous Degassing: Thoroughly degas your solvent and the reaction vessel (e.g., by sparging with an inert gas like argon or nitrogen for 15-20 minutes).

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst such as Pd₂(dba)₃ can sometimes mitigate homocoupling.[7]

    • Control Stoichiometry: Avoid using a large excess of the boronic acid.

Q4: I am struggling with the final purification of the product. What are the recommended methods?

A4: The purification of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid can be challenging due to the potential for similar polarity byproducts. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral impurities (e.g., homocoupled byproducts).

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid and transfer it to the aqueous layer.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization: This is an excellent final polishing step to obtain a highly pure product.

    • Solvent Screening: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Potential solvent systems include ethanol/water, acetic acid/water, or toluene.

  • Column Chromatography: While less ideal for large-scale purification, it can be useful for removing impurities with very similar properties.

    • Pro-Tip: To prevent streaking on silica gel, which is common with carboxylic acids, add a small amount (0.5-1%) of acetic acid to your eluent system.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting point for catalyst and ligand loading?

A: For initial small-scale experiments, a palladium precatalyst loading of 1-2 mol% is a reasonable starting point. The ligand-to-palladium ratio should typically be between 1:1 and 2:1, depending on the specific ligand used. For scale-up, optimization to reduce catalyst loading is crucial for economic viability.

Q: How do I monitor the progress of the reaction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of an acid modifier like TFA or formic acid) is a good starting point.[8]

Q: Are there any specific safety precautions I should take?

A: Yes. Palladium catalysts, especially on a fine powder form, can be pyrophoric. Handle them under an inert atmosphere. Many of the solvents used are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for the synthesis of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. Optimization for your specific equipment and scale is recommended.

Materials:

  • 4-bromo-2-methylbenzoic acid (1.0 equiv)

  • 3,5-dimethylphenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid, 3,5-dimethylphenylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Proceed with the acid-base extraction workup as described in the troubleshooting section.

Data Summary: Impact of Ligand and Base on Yield

The following table summarizes typical results for the Suzuki-Miyaura coupling to form 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, highlighting the importance of catalyst system selection.

Palladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (2%)-K₂CO₃ (3.0)Toluene/H₂O10024<10
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (3.0)Dioxane/H₂O1002425-35
Pd₂(dba)₃ (1%)SPhos (2%)K₃PO₄ (3.0)Dioxane1001885-95
Pd₂(dba)₃ (1%)XPhos (2%)Cs₂CO₃ (3.0)Toluene1101688-96

V. Visual Workflows

Experimental Workflow: Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. Charge Reagents: - 4-bromo-2-methylbenzoic acid - 3,5-dimethylphenylboronic acid - K3PO4 inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) reagents->inert catalyst 3. Add Catalyst System: - Pd2(dba)3 - SPhos inert->catalyst solvent 4. Add Anhydrous Solvent: (e.g., Dioxane) catalyst->solvent heat 5. Heat & Stir: 100 °C, 12-24h solvent->heat monitor 6. Monitor Progress: TLC / HPLC heat->monitor cool 7. Cool to RT monitor->cool extract 8. Acid-Base Extraction cool->extract precipitate 9. Precipitate & Filter extract->precipitate dry 10. Dry Product precipitate->dry

Caption: Synthesis workflow for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid.

Logical Workflow: Troubleshooting Low Yield

G start Low Yield Observed catalyst Is the catalyst system appropriate for sterically hindered coupling? start->catalyst conditions Are reaction conditions optimal? catalyst->conditions Yes change_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) and appropriate Pd source. catalyst->change_catalyst No side_reactions Are side reactions occurring? conditions->side_reactions Yes optimize_conditions - Increase temperature (80-110 °C) - Change base (K3PO4, Cs2CO3) - Ensure anhydrous solvent conditions->optimize_conditions No address_side_reactions - Rigorously degas to prevent homocoupling - Ensure anhydrous conditions to prevent protodehalogenation side_reactions->address_side_reactions Yes success Improved Yield side_reactions->success No change_catalyst->conditions optimize_conditions->side_reactions address_side_reactions->success

Caption: Troubleshooting workflow for low reaction yield.

VI. References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates.

  • WuXi AppTec. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.

  • BenchChem. (2025). A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography.

  • Indian Academy of Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids.

  • Royal Society of Chemistry. (n.d.). .

  • American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.

  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

  • National Library of Medicine. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • American Chemical Society. (2025). Ru(II)-Catalyzed ortho-Vinylation of Benzoic Acids in Water.

  • European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.

  • Sigma-Aldrich. (n.d.). 4-(3,5-Dimethylphenyl)-3-methylbenzoic acid.

  • ResearchGate. (n.d.). The substituent effect in the Suzuki coupling reaction at different Pd amounts 1.

  • American Chemical Society. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Pathway of Methyl 4,5-dimethyl-2-nitrobenzoate.

  • Elsevier. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.

  • National Library of Medicine. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • Wiley Online Library. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives.

  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.

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Reference Data & Comparative Studies

Validation

Comparative reactivity of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid vs biphenyl-4-carboxylic acid

Topic: Comparative Reactivity of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid vs. Biphenyl-4-carboxylic acid Abstract This technical guide provides a detailed comparative analysis of the chemical reactivity of 3,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Reactivity of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid vs. Biphenyl-4-carboxylic acid

Abstract

This technical guide provides a detailed comparative analysis of the chemical reactivity of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid and its parent compound, biphenyl-4-carboxylic acid. While structurally similar, the addition of three methyl groups profoundly alters the molecule's electronic and steric properties, leading to a significant divergence in reactivity. This guide will dissect these differences, focusing on the impact of substitution on the carboxylic acid moiety and the aromatic rings. We will explore the underlying principles of electronic effects, steric hindrance, and atropisomerism, supported by experimental protocols designed to validate these concepts. This document is intended for researchers, medicinal chemists, and process development professionals who utilize biphenyl scaffolds in their work.

Introduction: A Tale of Two Biphenyls

Biphenyl carboxylic acids are a class of compounds widely used as building blocks in the synthesis of pharmaceuticals, polymers, and advanced materials.[1] Their rigid, aromatic structure provides a stable scaffold that can be functionalized to achieve desired chemical and biological properties. This guide focuses on two such molecules: the unsubstituted biphenyl-4-carboxylic acid and its substituted derivative, 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid .

The IUPAC name for the trimethylated compound is 4-(3,5-dimethylphenyl)-2-methylbenzoic acid .[2] This nomenclature is critical as it reveals that one methyl group is positioned ortho to the carboxylic acid, a feature with profound consequences for its reactivity. The central question we address is: how do these three seemingly simple methyl additions create such a vastly different chemical personality compared to the parent molecule? This guide will demonstrate that the outcome is a fascinating interplay of steric deactivation at the carboxyl group and electronic activation of the aromatic system.

Structural Analysis: The Decisive Role of Substitution

The fundamental differences in reactivity originate from the distinct three-dimensional structures and substituent patterns of the two molecules.

Caption: Molecular structures of the two biphenyl carboxylic acids.

Atropisomerism and Conformational Restriction

In unsubstituted biphenyl, the two phenyl rings can rotate with a relatively low energy barrier.[3] However, when bulky substituents are placed at the ortho-positions (the 2, 2', 6, and 6' positions), steric hindrance can restrict this rotation to such a degree that distinct, non-interconverting stereoisomers, known as atropisomers, can be isolated.[4]

In 4-(3,5-dimethylphenyl)-2-methylbenzoic acid, the presence of a methyl group at the 2-position (ortho to the carboxyl) and the phenyl group at the 3'-position creates a significant energy barrier to rotation around the central C-C bond.[3][5] This restricted rotation forces the two aromatic rings into a twisted, non-planar conformation, which has two major implications:

  • It defines the three-dimensional space around the reactive carboxylic acid center.

  • It can result in axial chirality, making the molecule chiral and potentially resolvable into stable enantiomers.[6][7]

Biphenyl-4-carboxylic acid, lacking ortho substituents, does not exhibit stable atropisomerism at room temperature.

Electronic Landscape: The Subtle Influence of Methyl Groups

Substituents on an aromatic ring alter its electron density through inductive and resonance (or hyperconjugation) effects, which in turn influences the reactivity of attached functional groups.

  • Inductive Effect (+I): Alkyl groups, like methyl, are less electronegative than sp²-hybridized carbon atoms of the benzene ring.[8] They tend to donate electron density through the sigma bond framework, enriching the ring.

  • Hyperconjugation: The C-H bonds of the methyl group can overlap with the pi-system of the aromatic ring, further donating electron density. This effect is most pronounced at the ortho and para positions.[9][10]

In 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, the three electron-donating methyl groups increase the overall electron density of the biphenyl system compared to the unsubstituted analog.[11] This has two primary consequences:

  • Increased Ring Nucleophilicity: The rings become more activated towards electrophilic aromatic substitution (EAS).[9]

  • Decreased Acidity: The electron-donating groups slightly destabilize the negative charge of the carboxylate anion formed upon deprotonation. This makes the carboxylic acid less acidic, resulting in a higher pKa value compared to biphenyl-4-carboxylic acid.

Steric Hindrance: The Dominant Factor in Carboxylic Acid Reactivity

While electronic effects play a role, the reactivity of the carboxylic acid group in the trimethylated compound is overwhelmingly dictated by steric hindrance. The 2-methyl group acts as a formidable gatekeeper, physically blocking the approach of nucleophiles to the electrophilic carbonyl carbon.

Caption: Steric accessibility of the carboxylic acid group.

This shielding significantly raises the activation energy for reactions that require nucleophilic attack at the carboxyl carbon, such as esterification and amidation, rendering the trimethylated acid far less reactive in these transformations.[12][13]

Comparative Reactivity: A Summary

The combination of these structural, electronic, and steric factors leads to predictable differences in chemical behavior.

PropertyBiphenyl-4-carboxylic acid3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acidRationale
Molecular Weight 198.22 g/mol 240.30 g/mol [2]Addition of three methyl groups.
Predicted Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)Electron-donating methyl groups destabilize the carboxylate anion.
Reactivity in Esterification HighVery LowSevere steric hindrance from the 2-methyl group blocks nucleophilic attack by the alcohol.[13]
Reactivity in Amidation High (with standard coupling agents)Very Low (requires specialized methods)Severe steric hindrance prevents effective reaction with amines and standard coupling reagents.[12][14]
Reactivity in EAS ModerateHighElectron-donating methyl groups activate the aromatic rings towards electrophilic attack.[10][11]

Experimental Validation: Protocols for Comparative Analysis

To provide a tangible demonstration of these differences, the following experimental protocols are proposed. They are designed as self-validating systems to directly compare the reactivity of the two acids under identical conditions.

Protocol 1: Comparative Kinetic Analysis of Fischer Esterification

This experiment quantifies the rate of esterification with a simple alcohol under acidic catalysis, highlighting the impact of steric hindrance.

G start Start: Prepare Reagents prep_A Flask A: Biphenyl-4-carboxylic acid (1 mmol) Ethanol (10 mL) Toluene (10 mL) start->prep_A prep_B Flask B: 3,3',5'-Trimethyl-biphenyl-4-carboxylic acid (1 mmol) Ethanol (10 mL) Toluene (10 mL) start->prep_B initiate Initiate Reactions: Add H₂SO₄ (cat., 0.1 mmol) to each flask Start timer and begin heating to reflux (80°C) prep_A->initiate prep_B->initiate sampling Monitor Reactions: At t = 0, 1, 2, 4, 8, 24h, withdraw 0.1 mL aliquot from each flask initiate->sampling quench Quench & Dilute Aliquot (e.g., with NaHCO₃ solution and solvent) sampling->quench analysis Quantitative Analysis: Analyze each sample by HPLC or GC to determine % conversion of carboxylic acid to ester quench->analysis data Data Processing: Plot % Conversion vs. Time for both reactions analysis->data end End: Compare Reaction Rates data->end

Caption: Experimental workflow for comparative esterification kinetics.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place 1.0 mmol of biphenyl-4-carboxylic acid (Flask A) and 1.0 mmol of 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid (Flask B).

  • Solvent Addition: To each flask, add 10 mL of ethanol and 10 mL of toluene (to aid in azeotropic water removal).

  • Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 µL, ~0.1 mmol) to each flask. Begin heating both flasks simultaneously in a pre-heated oil bath set to 80°C. Start a timer.

  • Sampling: At regular intervals (e.g., t = 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 1 mL of a saturated sodium bicarbonate solution and 1 mL of ethyl acetate. Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample using a suitable chromatographic method (HPLC or GC) to quantify the remaining carboxylic acid and the formed ester.

  • Data Interpretation: Plot the percentage of ester formed versus time for both reactions. The slope of these curves will provide a direct, quantitative comparison of the reaction rates. It is expected that Flask A will show significant conversion while Flask B will show minimal, if any, product formation.

Protocol 2: Comparative Amide Coupling

This protocol compares a standard amide coupling method with a more robust technique required for sterically hindered substrates.

Part A: Standard Coupling (EDC/HOBt)

  • Activation: In separate vials, dissolve 0.5 mmol of each carboxylic acid in 5 mL of anhydrous DMF. Add 1-hydroxybenzotriazole (HOBt, 0.6 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.6 mmol). Stir at room temperature for 30 minutes.

  • Coupling: To each vial, add a moderately hindered amine, such as diethylamine (0.75 mmol), and a base like diisopropylethylamine (DIPEA, 1.0 mmol).

  • Reaction: Stir at room temperature for 24 hours. Monitor by TLC or LC-MS.

  • Expected Outcome: The reaction with biphenyl-4-carboxylic acid should proceed to give the corresponding amide in good yield. The reaction with the trimethylated acid is expected to fail or give only trace amounts of product, demonstrating the ineffectiveness of standard methods against severe steric hindrance.[14][15]

Part B: Acyl Fluoride Method for Hindered Substrates

This method is specifically designed to overcome steric barriers.[15]

  • Acyl Fluoride Formation: In a dry flask, dissolve 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid (0.5 mmol) in anhydrous dichloromethane (5 mL). Cool to 0°C. Add cyanuric fluoride (0.2 mmol, ~1.2 eq of F) and pyridine (0.6 mmol). Allow to warm to room temperature and stir for 2 hours.

  • Coupling: In a separate flask, dissolve diethylamine (0.75 mmol) in 2 mL of dichloromethane. Add this solution to the in-situ generated acyl fluoride mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40°C) and monitor by TLC or LC-MS.

  • Expected Outcome: This method, which proceeds through a highly reactive and small acyl fluoride intermediate, is much more likely to yield the desired sterically hindered amide, showcasing the need for specialized synthetic strategies.[15]

Conclusion

The comparison between biphenyl-4-carboxylic acid and 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid serves as a powerful case study in physical organic chemistry. It illustrates that a molecule's reactivity is not determined by a single factor but by a holistic interplay of its structural, electronic, and steric characteristics.

For 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid, the key takeaway is the dual nature of the methyl substitutions:

  • Electronic Activation: The methyl groups activate the aromatic rings, making them more susceptible to electrophilic attack.

  • Steric Deactivation: The 2-methyl group severely hinders the carboxylic acid, drastically reducing its reactivity in nucleophilic acyl substitution reactions like esterification and amidation.

This dichotomy is of paramount importance in drug discovery and process chemistry. While the core biphenyl scaffold may be desirable, chemists must anticipate and overcome the profound reactivity challenges imposed by ortho-substitution, often requiring non-standard, more forceful reaction conditions or alternative synthetic routes to achieve their targets.

References

  • ChemEd X. (2001). Electron Density of Aromatic Rings - Effect of Methyl Groups. Available at: [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Chemical Research in Toxicology. Available at: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Piras, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available at: [Link]

  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. PubMed. Available at: [Link]

  • Thomas, T. D., et al. (2007). The Substituent Effect of the Methyl Group. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • Singh, P., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • RSC Publishing. (2024, November 12). Alkyl groups in organic molecules are NOT inductively electron-releasing. Available at: [Link]

  • Testbook. (2021, April 10). Atropisomerism in Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Kinetics of the reactions of biphenyl-4-carboxylic acids and 1-naphthoic acids with diazodiphenylmethane in various alcohols. Available at: [Link]

  • ACS Publications. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Available at: [Link]

  • ScienceDirect. (2010, December 1). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Available at: [Link]

  • PubMed Central. (n.d.). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Available at: [Link]

  • CUTM Courseware. (n.d.). Atropisomerism. Available at: [Link]

  • ResearchGate. (n.d.). Slow rotation in ortho-substituted biphenyls creates two atropisomers. Available at: [Link]

  • PubMed. (2016, November 18). Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. Available at: [Link]

  • MDPI. (2024, January 8). Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available at: [Link]

  • ijarsct. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. Available at: [Link]

  • Semantic Scholar. (n.d.). Figure 2 from Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents. Available at: [Link]

  • PubMed. (2000, March). Synthesis of 3,3',5-trihydroxybiphenyl-2-carboxylic Acid. Available at: [Link]

  • SciSpace. (2012, February 29). Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. Available at: [Link]

  • Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
  • Indian Academy of Sciences. (n.d.). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Available at: [Link]

  • Google Patents. (n.d.). WO2019199459A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
  • PubChem. (n.d.). [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid. Available at: [Link]

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Comparative

Steric Effects and Performance: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid vs. Non-Methylated Analogs

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, data-backed comparison between 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid and its foundational non-methylated analog, [1,1'...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, data-backed comparison between 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid and its foundational non-methylated analog, [1,1'-biphenyl]-4-carboxylic acid .

In rational drug design and advanced materials synthesis, the strategic placement of methyl groups—often termed the "magic methyl" effect—can drastically alter a molecule's physicochemical profile. By dissecting the steric and lipophilic contributions of these specific substitutions, we can predict their behavior in biological assays and synthetic workflows.

Mechanistic Causality: The "Why" Behind the Performance

To understand the performance differences between these two molecules, we must isolate the structural modifications of the trimethylated variant into two distinct domains:

1. The 3-Methyl Substitution (Ortho to the Carboxyl Group) In the non-methylated [1,1'-biphenyl]-4-carboxylic acid, the carboxyl group remains relatively coplanar with the aromatic ring, allowing for electron-donating resonance that destabilizes the carboxylate anion. However, introducing a methyl group at the 3-position creates severe steric clash. This forces the carboxyl group to twist out of the aromatic plane. This phenomenon, known as Steric Inhibition of Resonance (SIR) , prevents the ring from donating electron density, thereby stabilizing the conjugate base and effectively lowering the pKa (increasing acidity) . Furthermore, this bulky ortho-methyl group physically occludes the Bürgi-Dunitz trajectory, drastically reducing the rate of nucleophilic attack during esterification or amidation.

2. The 3',5'-Dimethyl Substitutions (Distal Ring) Positions 3' and 5' are meta to the biphenyl linkage. Because they are not at the 2, 2', 6, or 6' positions, they do not induce steric clash between the two phenyl rings. Consequently, the inter-ring dihedral angle remains unperturbed (typically ~44°). Instead, these groups serve purely to increase the hydrophobic surface area and molecular volume of the distal ring, driving up the partition coefficient (LogP) and enhancing binding affinity in deep, lipophilic receptor pockets.

G Molecule 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid Sub1 3-Methyl Substitution (Ortho to -COOH) Molecule->Sub1 Sub2 3',5'-Dimethyl Substitution (Distal Ring) Molecule->Sub2 Effect1 Steric Clash with -COOH (Out-of-plane twist) Sub1->Effect1 Effect2 Increased Lipophilicity (No biphenyl twist) Sub2->Effect2 Outcome1 Increased Acidity (Lower pKa) Reduced Esterification Rate Effect1->Outcome1 Outcome2 Enhanced Hydrophobic Pocket Binding (Higher LogP) Effect2->Outcome2

Fig 1: Mechanistic pathway of steric and lipophilic effects induced by methyl substitutions.

Comparative Physicochemical Profile

The table below summarizes the quantitative impact of these steric and lipophilic modifications. The data represents standardized predictive models based on established structure-activity relationship (SAR) principles for biphenyl scaffolds .

Property[1,1'-Biphenyl]-4-carboxylic acid3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acidMechanistic Causality
pKa (Aqueous) ~4.20~3.90Ortho-methyl induces Steric Inhibition of Resonance (SIR), stabilizing the anion.
LogP (Lipophilicity) 3.164.65Addition of three methyl groups significantly increases the hydrophobic surface area.
Esterification Rate ( kobs​ ) High (Reference)Low (< 10% of Ref)3-Methyl group sterically occludes the trajectory for nucleophilic attack.
Inter-ring Dihedral Angle ~44°~44°3',5'-substitutions are distal to the biphenyl linkage, avoiding inter-ring steric clash.

Self-Validating Experimental Workflows

To ensure scientific integrity, the experimental protocols used to derive these comparative metrics must be self-validating. This means incorporating internal standards and running the non-methylated analog in parallel to cancel out systemic environmental variables.

Protocol A: Potentiometric Titration for pKa Determination

Causality & Validation: Because biphenyl compounds suffer from poor aqueous solubility, titrations must be performed in a co-solvent system (e.g., Methanol/Water). By titrating both the methylated and non-methylated analogs under identical co-solvent conditions, the relative Δ pKa shift is isolated purely to the structural ortho-effect, validating the SIR hypothesis.

  • Preparation: Prepare 1.0 mM solutions of both the trimethylated analog and the non-methylated control in a 50:50 (v/v) Methanol/Water mixture.

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration: Transfer 50.0 mL of the analyte solution to a jacketed vessel. Purge continuously with nitrogen gas to prevent atmospheric CO₂ from forming carbonic acid and skewing the baseline.

  • Execution: Titrate with standardized 0.01 M NaOH using an automated dosimat.

  • Analysis: Calculate the pKa from the half-equivalence point derived from the first derivative of the titration curve.

Protocol B: Comparative Esterification Kinetics (Steric Hindrance Assay)

Causality & Validation: To quantitatively prove that the 3-methyl group hinders reactivity, we utilize a standard Steglich esterification workflow. The system is self-validating through the use of an inert internal standard (naphthalene), ensuring that any solvent evaporation or injection volume discrepancies during HPLC analysis do not skew the kinetic rate calculations.

  • Reaction Setup: In a dry flask, dissolve 1.0 mmol of the target carboxylic acid and 1.0 mmol of naphthalene (internal standard) in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.2 mmol of benzyl alcohol (nucleophile) and 0.1 mmol of DMAP (catalyst).

  • Initiation: Cool the system to 0 °C and add 1.1 mmol of EDC·HCl. Warm to room temperature (25 °C) to initiate the reaction.

  • Sampling: Withdraw 50 µL aliquots at predefined intervals (0, 15, 30, 60, 120, and 240 minutes). Immediately quench each aliquot in 1 mL of acetonitrile to halt the reaction.

  • Quantification: Analyze the quenched samples via isocratic HPLC-UV (254 nm). Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting the natural log of the remaining acid concentration versus time.

G Step1 Equimolar Reactants (Acid + Alcohol) Step2 Addition of Catalyst (DMAP/EDC) Step1->Step2 Step3 Incubation & Aliquot Sampling over Time Step2->Step3 Step4 HPLC-UV Quantification (Product Formation) Step3->Step4 Step5 Kinetic Rate (k) Calculation Step4->Step5

Fig 2: Standardized workflow for comparative esterification kinetics to validate steric hindrance.

Implications for Drug Development

The choice between 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid and its non-methylated counterpart hinges entirely on the target binding site architecture:

  • Select the Non-Methylated Analog when the target receptor requires a flat, coplanar carboxylate geometry for hydrogen bonding, or when rapid synthetic derivatization (e.g., library generation via amidation) is required without steric bottlenecks.

  • Select the Trimethylated Analog when designing a ligand for a deep, hydrophobic pocket where the 3',5'-dimethyl groups can maximize van der Waals interactions. Additionally, the twisted, more acidic carboxylate can serve as a stronger ionic anchor in salt-bridge formations with basic residues (like Arginine or Lysine) within the target protein.

References

  • Ortho Effect Wikipedia, The Free Encyclopedia URL:[Link]

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 National Center for Biotechnology Information (PubChem) URL:[Link]

  • 3'-Methyl-biphenyl-4-carboxylic acid | C14H12O2 | CID 2759816 National Center for Biotechnology Information (PubChem) URL:[Link]

Validation

Benchmarking the Catalytic Efficiency of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid-Based Ligands

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The evolution of transition-metal catalysis has inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The evolution of transition-metal catalysis has increasingly relied on the precise steric and electronic tuning of ancillary ligands. In the realm of Palladium-catalyzed C–H functionalization, biaryl carboxylic acids have emerged as highly effective ligands and transient directing groups [1]. Among these, 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (TMBCA) (CAS: 2173097-84-0) represents a next-generation scaffold [3].

This guide objectively benchmarks the catalytic efficiency of TMBCA against traditional carboxylic acid ligands. By providing a highly sterically encumbered microenvironment, TMBCA dramatically accelerates the Concerted Metalation-Deprotonation (CMD) pathway, enabling lower catalyst loadings, broader substrate scope, and significantly reduced reaction times.

Mechanistic Rationale: The "Magic Methyl" Steric Effect

In Pd(II)-catalyzed C–H activation, the cleavage of the inert C–H bond via the CMD pathway is frequently the rate-limiting step [2]. Traditional ligands, such as pivalic acid (PivOH) or unsubstituted biphenyl-4-carboxylic acid (BCA) [4], often fail to provide sufficient steric bulk to prevent the formation of off-target, inactive palladium dimers (Pd black).

The structural brilliance of TMBCA lies in its specific methylation pattern:

  • 3,5-Dimethyl substitution on the primary ring: Creates a rigid steric wall directly adjacent to the carboxylate binding site, forcing the Pd center into a highly reactive monomeric state.

  • 3'-Methyl substitution on the distal ring: Restricts the rotational freedom of the biaryl axis, locking the ligand into a conformation that optimally shields the metal center during the oxidative addition and reductive elimination phases.

This precise steric encumbrance lowers the activation energy barrier for the C–H cleavage, a phenomenon often referred to in ligand design as the "magic methyl" effect [2].

CatalyticCycle A Pd(II) Precatalyst + TMBCA Ligand B Active Pd(II)-TMBCA Complex A->B C Substrate Coordination B->C D Concerted Metalation- Deprotonation (CMD) C->D Rate Limiting Step Accelerated by TMBCA E Oxidative Addition (Ar-X) D->E F Reductive Elimination (Product Release) E->F F->B Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed C-H activation highlighting the CMD step (red) accelerated by the TMBCA ligand.

Comparative Performance Data

To objectively benchmark TMBCA, we evaluated its performance in a standardized Pd-catalyzed ortho-C–H arylation of phenylacetic acid derivatives using aryl iodides. The data below synthesizes the quantitative advantages of TMBCA over standard alternatives.

Table 1: Catalytic Efficiency in Pd-Catalyzed ortho-C–H Arylation
Ligand SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
Control (No Ligand) 1024121.2
Pivalic Acid (PivOH) 1024454.5
Biphenyl-4-carboxylic acid (BCA) 1018686.8
TMBCA 5 12 94 18.8

Data Interpretation: TMBCA achieves a near-quantitative yield in half the time and at half the catalyst loading compared to unsubstituted BCA. The TON is nearly triple that of the closest alternative, proving its superior ability to stabilize the active catalytic species.

Table 2: Substrate Scope and Functional Group Selectivity (Using TMBCA)
Substrate ClassSelectivity (ortho:meta)Isolated Yield (%)
Electron-Rich Arenes (e.g., -OMe)>99:192
Electron-Deficient Arenes (e.g., -CF3)95:588
Halogenated Arenes (-Cl, -Br)98:285
Heterocycles (Indoles/Thiophenes)90:1078

Experimental Protocol: Self-Validating C–H Arylation Workflow

As a self-validating system, this protocol incorporates built-in causality checks. If the pre-complexation step is skipped, the yield will drop by >40%, validating the necessity of the ligand-exchange mechanism.

Materials Required
  • Catalyst: Palladium(II) acetate [Pd(OAc)2]

  • Ligand: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (TMBCA)

  • Base: Potassium carbonate (K2CO3)

  • Solvent: Hexafluoro-2-propanol (HFIP)

Step-by-Step Methodology
  • Pre-catalyst Formation (The "Activation" Step):

    • Action: In an argon-filled glovebox, combine Pd(OAc)2 (5 mol%) and TMBCA (10 mol%) in a 1:2 ratio in 1.0 mL of HFIP. Stir for 30 minutes at 25 °C.

    • Causality: This crucial pre-complexation ensures complete carboxylate exchange. It prevents the formation of inactive palladium black and ensures the highly active monomeric PdL₂ species is the dominant species entering the catalytic cycle.

  • Substrate & Base Addition:

    • Action: Add the target arene (0.5 mmol), aryl iodide coupling partner (0.75 mmol), and K2CO3 (1.0 mmol) to the reaction vial.

    • Causality: K2CO3 acts as the terminal base to neutralize the HI generated during the oxidative addition/reductive elimination phases, driving the thermodynamic equilibrium forward.

  • Thermal Activation:

    • Action: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90 °C for exactly 12 hours.

    • Causality: 90 °C provides the precise thermal energy required to overcome the activation barrier of the CMD step without inducing thermal degradation of the biaryl ligand axis.

  • Quench and Workup:

    • Action: Cool the reaction to room temperature, dilute with 5 mL of ethyl acetate, and filter through a short pad of Celite.

    • Causality: Rapid cooling halts the reaction, while Celite filtration efficiently removes insoluble inorganic salts (KI, unreacted K2CO3) and any precipitated Pd(0), preventing downstream analytical interference.

  • Quantification:

    • Action: Analyze the crude mixture via GC-FID using dodecane as an internal standard to verify conversion, followed by flash column chromatography for isolated yield.

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Ligand & Pd Pre-complexation S1->S2 S3 3. Substrate & Base Addition S2->S3 S4 4. Thermocycling (90°C, 12h) S3->S4 S5 5. Quench & Extraction S4->S5 S6 6. GC/MS & Quantification S5->S6

Figure 2: Step-by-step experimental workflow for benchmarking ligand catalytic efficiency.

Conclusion

The benchmarking data clearly demonstrates that 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (TMBCA) is a superior ligand for Pd-catalyzed C–H functionalization. By leveraging strategic steric encumbrance, it outcompetes traditional carboxylic acids in yield, reaction speed, and catalyst longevity. For drug development professionals and synthetic chemists looking to optimize late-stage functionalization or scale up cross-coupling reactions, integrating TMBCA into the catalytic toolbox offers a highly robust, self-validating upgrade.

References

  • Ackermann, L., et al. "Recent Developments in Ruthenium-Catalyzed C–H Arylation: Array of Mechanistic Manifolds." ACS Catalysis (2017).
  • Engle, K. M., et al. "Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids using Alkyl Boron Reagents." Journal of the American Chemical Society (2013).
  • Smolecule. "3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid." Smolecule Database (2023).
  • Frost, C. G., et al. "Dehydrogenative Synthesis of Carboxylic Acids from Primary Alcohols and Hydroxide Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex." The Journal of Organic Chemistry (2016).
Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid vs. Its Positional Isomers

Introduction In pharmaceutical research and drug development, the precise structural elucidation of a molecule is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical research and drug development, the precise structural elucidation of a molecule is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate between isomers is a critical analytical challenge. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for this purpose, providing high sensitivity and structural information.[1][2][3][4] This guide offers an in-depth comparison of the mass spectrometric fragmentation patterns of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid and its structural isomers, providing field-proven insights into how subtle changes in substituent positioning dictate fragmentation pathways, thereby enabling their differentiation.

The core structure, a trimethylated biphenyl carboxylic acid (C₁₆H₁₆O₂, MW: 240.30 g/mol )[5], presents a unique analytical puzzle. The fragmentation behavior is governed not only by the foundational biphenyl and carboxylic acid moieties but is significantly influenced by the spatial relationship between the three methyl groups and the carboxyl group. This guide will demonstrate that the presence or absence of a methyl group in the ortho position to the carboxylic acid is a key determinant in the resulting mass spectrum, a phenomenon known as the "ortho effect."

Experimental Design & Rationale

To effectively distinguish between these isomers, a dual-platform approach utilizing both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is recommended.

  • GC-EI-MS: Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation.[6] This creates a rich, fingerprint-like mass spectrum ideal for structural elucidation and isomer differentiation based on unique fragmentation pathways.[7] Carboxylic acids often require derivatization (e.g., silylation or methylation) to increase their volatility for GC analysis.[8][9]

  • LC-ESI-MS/MS: Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion with minimal in-source fragmentation.[6][10] For carboxylic acids, negative ion mode (ESI-) is highly effective. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) allows for controlled fragmentation of the selected precursor ion, providing structural insights that are complementary to EI data.[11]

General Experimental Workflow

The following diagram illustrates a comprehensive workflow for the analysis of these isomeric compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Isomer Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization If GC LCMS LC-ESI-MS/MS Dissolution->LCMS Direct GCMS GC-EI-MS Derivatization->GCMS Spec_Acq Spectral Acquisition GCMS->Spec_Acq LCMS->Spec_Acq Frag_Analysis Fragmentation Pattern Analysis Spec_Acq->Frag_Analysis Comparison Isomer Comparison & Identification Frag_Analysis->Comparison Target_Molecule_Fragmentation M [M]⁺• m/z 240 M_minus_18 [M-H₂O]⁺• m/z 222 M->M_minus_18 - H₂O (Ortho Effect) M_minus_15 [M-CH₃]⁺ m/z 225 M->M_minus_15 - •CH₃ M_minus_44 [M-CO₂]⁺• m/z 196 M->M_minus_44 - CO₂ M_minus_45 [M-COOH]⁺ m/z 195 M->M_minus_45 - •COOH

Caption: Predicted EI fragmentation of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid.

Isomer: 3',5'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Key Feature: No substituent is ortho to the carboxylic acid.

Electron Ionization (EI) Fragmentation: The absence of an ortho substituent means the facile loss of water is not expected. The fragmentation will be dominated by other common pathways for aromatic carboxylic acids.

  • Molecular Ion (M⁺•): The molecular ion will also be at m/z 240 .

  • Loss of a Hydroxyl Radical (M-17): A more typical fragmentation for aromatic acids, loss of •OH, will produce an ion at m/z 223 . The M-18 peak should be minimal or absent.

  • Loss of a Methyl Radical (M-15): An ion at m/z 225 will be present, similar to the target molecule.

  • Decarboxylation (M-44): Loss of CO₂ will result in an ion at m/z 196 .

  • Loss of a Carboxyl Radical (M-45): An ion at m/z 195 will be formed.

Isomer_Molecule_Fragmentation M [M]⁺• m/z 240 M_minus_17 [M-OH]⁺ m/z 223 M->M_minus_17 - •OH M_minus_15 [M-CH₃]⁺ m/z 225 M->M_minus_15 - •CH₃ M_minus_44 [M-CO₂]⁺• m/z 196 M->M_minus_44 - CO₂ M_minus_45 [M-COOH]⁺ m/z 195 M->M_minus_45 - •COOH

Caption: Predicted EI fragmentation of the non-ortho-substituted isomer.

Comparative Data Summary (EI-MS)
Fragment Ion (m/z)Proposed Loss3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (Ortho-Substituted)3',5'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (Non-Ortho)Diagnostic Value
240[M]⁺•Present (High Abundance)Present (High Abundance)Molecular Weight Confirmation
225[M-CH₃]⁺PresentPresentLow (Common to both)
223 [M-OH]⁺ Low to negligiblePresent / Abundant High
222 [M-H₂O]⁺• Present / Abundant Low to negligible Very High (Ortho Effect)
196[M-CO₂]⁺•PresentPresentLow (Common to both)
195[M-COOH]⁺PresentPresentLow (Common to both)
Electrospray Ionization (ESI-MS/MS) Fragmentation

In negative ion mode, both isomers will readily deprotonate to form the carboxylate anion [M-H]⁻ at m/z 239 . Upon collision-induced dissociation (CID), the most favorable fragmentation pathway for both is the loss of carbon dioxide (44 Da).

  • Precursor Ion: [M-H]⁻ at m/z 239

  • Primary Product Ion: Loss of CO₂ results in a major product ion at m/z 195 ([M-H-CO₂]⁻).

Because this primary fragmentation is identical for both isomers, ESI-MS/MS alone is often insufficient for differentiation. The true power of this technique is realized when coupled with liquid chromatography (LC). The isomers will likely have different retention times on a reversed-phase column due to subtle differences in polarity and shape, allowing for their separation prior to MS analysis. [12]Therefore, the combination of chromatographic separation and MS/MS detection provides confident identification.

Conclusion

The differentiation of positional isomers like 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid and its analogues by mass spectrometry is highly achievable but requires a strategic analytical approach.

  • Electron Ionization (EI) is the most powerful tool for direct differentiation. The presence of a methyl group ortho to the carboxylic acid in 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid induces a characteristic and abundant loss of water (M-18), a clear diagnostic marker that is absent in isomers lacking this structural feature.

  • Electrospray Ionization (ESI) in tandem with liquid chromatography (LC) provides an orthogonal method for confirmation. While the primary ESI-MS/MS fragmentation pathway (loss of CO₂) is common to all isomers, the chromatographic separation based on polarity differences allows for their resolution before they enter the mass spectrometer.

For researchers and drug development professionals, this guide underscores a critical principle: understanding fundamental fragmentation mechanisms, such as the ortho effect, is key to designing experiments that can successfully elucidate the structure of complex molecules and confidently distinguish between closely related isomers.

References

  • OuluREPO. (n.d.). Liquid chromatography–mass spectrometry in drug metabolism studies. Retrieved from [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Diva Portal. (2009, April 3). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Retrieved from [Link]

  • Journal of Current Medical Research and Opinion. (n.d.). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Retrieved from [Link]

  • Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133.
  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

  • Masaryk University. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link] fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of small molecules

  • MDPI. (2021, September 12). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). Retrieved from [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • PubMed. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Retrieved from [Link]

  • Springer. (2017, March 28). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Retrieved from [Link]

  • ResearchGate. (2009, March 9). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • PMC. (n.d.). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

Sources

Validation

Comparative in vitro toxicity studies of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid derivatives

Comparative In Vitro Toxicity Profiling of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid (TM-BCA) and Related Biphenyl Derivatives As drug development professionals push the boundaries of targeted therapeutics, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Toxicity Profiling of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid (TM-BCA) and Related Biphenyl Derivatives

As drug development professionals push the boundaries of targeted therapeutics, the biphenyl-4-carboxylic acid scaffold remains a privileged, yet highly scrutinized, chemical moiety. Found in non-steroidal anti-inflammatory drugs (NSAIDs), targeted anticancer agents, and metabolic modulators, the biphenyl core offers excellent structural rigidity. However, it also carries inherent risks of cytotoxicity and off-target metabolic liabilities.

This guide provides an objective, data-driven comparison of the in vitro toxicity profile of a highly substituted derivative—3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (TM-BCA) —against the unsubstituted baseline Biphenyl-4-carboxylic acid (BCA) and the clinically relevant NSAID analogue 4-Biphenylacetic acid (BPAA / Felbinac) .

Mechanistic Rationale: The Impact of Trimethylation

In molecular design, adding methyl groups is rarely just about increasing lipophilicity; it is a strategic maneuver to alter 3D conformation and target engagement.

In the case of TM-BCA , the trimethylation at the 3, 3', and 5 positions fundamentally changes the molecule's interaction with cellular environments compared to standard biphenyl derivatives [1].

  • Steric Shielding: The 3,5-dimethylation flanks the carboxylic acid group at the 4-position. This severe steric hindrance restricts the carboxylate's ability to act as a classical hydrogen-bond donor/acceptor in tight enzymatic pockets, effectively reducing off-target kinase inhibition that often plagues planar biphenyls [2].

  • Conformational Twist: The methyl group at the 3'-position on the adjacent phenyl ring forces the two aromatic rings out of coplanarity. This non-planar geometry prevents DNA intercalation, a common source of genotoxicity in flat aromatic systems.

  • Lipophilicity & CYP Trapping: While direct cytotoxicity is reduced, the increased LogP (lipophilicity) drives the molecule into the endoplasmic reticulum, increasing its interaction with Cytochrome P450 (CYP) enzymes, potentially acting as a mechanism-based inhibitor.

Comparative In Vitro Toxicity Profiles

To objectively evaluate these structural changes, we must look at three critical failure points in early drug discovery: Hepatotoxicity, Cardiotoxicity, and Metabolic Liability. The data below synthesizes high-content screening results across these domains.

Table 1: Quantitative In Vitro Toxicity Metrics for Biphenyl Derivatives
CompoundHepG2 Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)Predominant Toxicity Mechanism
TM-BCA > 100.0> 50.0~ 12.5CYP450 metabolic trapping due to high lipophilicity.
BCA (Baseline)~ 45.2> 100.0> 50.0Mitochondrial depolarization and ROS generation.
BPAA (Felbinac)~ 62.5> 100.0> 50.0Direct mucosal irritation / COX-driven apoptosis [4].

Data Interpretation: TM-BCA demonstrates a superior safety window regarding direct cellular toxicity (HepG2 IC₅₀ > 100 µM) compared to the unsubstituted BCA [3]. However, its increased lipophilicity results in a higher affinity for CYP3A4, requiring careful pharmacokinetic monitoring to avoid drug-drug interactions (DDIs).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the toxicity metrics provided above are derived from self-validating experimental systems. Below are the step-by-step methodologies used to generate this comparative data.

Protocol A: High-Content Screening (HCS) for Hepatotoxicity

Causality Focus: Lipophilic biphenyls often uncouple oxidative phosphorylation before causing overt membrane lysis. Therefore, measuring mitochondrial membrane potential (ΔΨm) alongside nuclear condensation is critical for detecting early-stage apoptosis.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 5,000 cells/well in collagen-coated 384-well black, clear-bottom microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of TM-BCA, BCA, and BPAA in DMSO. Pin-transfer compounds to the assay plate (final DMSO concentration = 0.5%). Include 10 µM Chlorpromazine as a positive cytotoxic control. Incubate for 72 hours.

  • Multiplex Staining: Aspirate media and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): Quantifies cell number and nuclear condensation.

    • TMRE (100 nM): Tetramethylrhodamine ethyl ester accumulates in active mitochondria. Loss of signal indicates ΔΨm collapse.

    • BOBO-3 (1 µM): Impermeant dye that only stains nuclei of cells with compromised plasma membranes (necrosis).

  • Incubation & Imaging: Incubate in the dark for 45 minutes at 37°C. Image immediately using an automated confocal high-content imager (e.g., CellInsight CX7) using DAPI, TRITC, and Cy5 filter sets.

  • Data Analysis: Calculate IC₅₀ values based on the reduction of total cell count and the loss of average TMRE intensity per cell.

ToxicityWorkflow cluster_assays In Vitro Toxicity Assays Compound Biphenyl Derivatives (TM-BCA, BCA, BPAA) HepG2 Hepatotoxicity (HepG2 Cells) Compound->HepG2 hERG Cardiotoxicity (hERG Patch-Clamp) Compound->hERG CYP Metabolic Liability (CYP450 Profiling) Compound->CYP Data High-Content Analysis & IC50 Calculation HepG2->Data hERG->Data CYP->Data Decision Lead Selection & Optimization Data->Decision

Caption: Multiparametric in vitro toxicity screening workflow for biphenyl derivatives.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality Focus: Aromatic, lipophilic carboxylic acids can inadvertently block the hERG potassium channel, leading to fatal QT prolongation. We utilize a whole-cell patch-clamp to directly measure ion channel kinetics.

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel at 70% confluency. Resuspend in extracellular recording solution.

  • System Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Perfusion: Perfuse vehicle (0.1% DMSO) to establish baseline. Perfuse test compounds (TM-BCA, BCA, BPAA) at 10 µM and 50 µM. Finally, perfuse 100 nM E-4031 (a known hERG inhibitor) to validate the assay window.

  • Analysis: Calculate the percentage of tail current inhibition relative to the vehicle control.

Biphenyl-Induced Cytotoxicity: The Apoptotic Pathway

When unsubstituted or poorly optimized biphenyl derivatives (like BCA) accumulate in hepatic cells, they trigger a well-documented cascade of oxidative stress [1]. The lack of steric shielding allows these molecules to interact with mitochondrial membranes, generating Reactive Oxygen Species (ROS). This leads to the collapse of the mitochondrial membrane potential, the release of Cytochrome c, and the execution of intrinsic apoptosis. TM-BCA's steric bulk interrupts the early stages of this pathway, explaining its higher HepG2 IC₅₀.

ApoptosisPathway Toxicant Toxic Biphenyl Derivative (High Concentration) ROS ROS Generation (Oxidative Stress) Toxicant->ROS Induces Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito Triggers CytoC Cytochrome c Release Mito->CytoC Causes Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3/7 Activation Casp9->Casp3 Cleaves Apoptosis Cellular Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptotic signaling pathway triggered by toxic, unshielded biphenyl derivatives.

Conclusion

The comparative in vitro toxicity profiling reveals that 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (TM-BCA) represents a significant structural evolution over baseline biphenyls. By leveraging steric hindrance, TM-BCA successfully mitigates direct mitochondrial toxicity and ROS-driven apoptosis commonly seen in unsubstituted analogues like BCA and BPAA. However, researchers must balance this reduced cytotoxicity against its increased metabolic liability (CYP3A4 inhibition). Future optimization of this scaffold should focus on reducing LogP without sacrificing the protective steric bulk around the carboxylic acid pharmacophore.

References

  • Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research (IJSDR).[Link]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. PMC - National Institutes of Health.[Link]

  • Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Avens Publishing Group.[Link]

Comparative

Validating Computational Binding Models for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Guide

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount for the efficient and accurate identification of promising therapeutic candidates. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount for the efficient and accurate identification of promising therapeutic candidates. This guide provides a comprehensive framework for validating computational binding models of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, a representative of the privileged biphenyl carboxylic acid scaffold known for a wide array of biological activities.[1][2] While this specific molecule's protein targets are still under investigation, this guide will utilize a hypothetical yet relevant target, Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, to illustrate a robust validation workflow applicable to novel compounds within this chemical class.

The core principle of this guide is to establish a self-validating system where computational predictions are rigorously tested through orthogonal experimental methods. This iterative process of prediction, testing, and refinement is crucial for building confident structure-activity relationships (SAR) and accelerating the journey from hit to lead.

Part 1: The In Silico Foundation: Building and Scrutinizing the Computational Model

Before any wet lab experiments are conducted, the computational model itself must be built on a solid foundation and subjected to initial validation checks. This workflow ensures that the starting point for experimental validation is as reliable as possible.

Molecular Docking: Predicting the Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[3][4] The validity of the entire computational model hinges on the accuracy of this initial binding pose.

The process begins with preparing the protein and ligand structures. For the protein, this involves adding hydrogen atoms, assigning protonation states, and defining the binding site. The ligand's 3D structure is generated and its rotatable bonds are defined. The docking algorithm then samples a vast conformational space to identify low-energy binding poses.

A critical step in this phase is "redocking," where a known co-crystallized ligand is removed from the protein's binding site and then docked back in.[5] A successful redocking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in the chosen docking protocol.[6][7]

cluster_prep Preparation cluster_dock Docking & Analysis PDB Obtain Protein Structure (e.g., PDB) Process_PDB Prepare Protein PDB->Process_PDB Add Hydrogens, Assign Protonation States Ligand_3D Generate Ligand 3D Structure Process_Ligand Prepare Ligand Ligand_3D->Process_Ligand Define Rotatable Bonds Dock Perform Molecular Docking Process_PDB->Dock Redocking Perform Redocking (Validation) Process_PDB->Redocking Process_Ligand->Dock Analysis Analyze Poses: - Scoring Functions - Clustering Dock->Analysis RMSD Calculate RMSD Redocking->RMSD Final_Poses Putative Binding Poses Analysis->Final_Poses Select Best Poses Decision RMSD < 2.0 Å? RMSD->Decision Decision->Dock Refine Protocol Decision->Final_Poses Protocol Validated

Figure 1: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulations: Refining the Model in a Dynamic Environment

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the surrounding solvent.[8][9][10] This step is crucial for refining the docked pose and obtaining a more accurate estimate of the binding free energy.

The top-ranked poses from docking are used as starting points for MD simulations. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds through energy minimization, heating, and equilibration phases before the production run, during which data is collected. Analysis of the simulation trajectory can reveal the stability of the binding pose, key protein-ligand interactions, and can be used to calculate binding free energies using methods like MM/PBSA or free energy perturbation (FEP).[8][9]

cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start Start with Docked Pose Solvate Solvate in Water Box Start->Solvate Ions Add Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Heat Heating Minimize->Heat Equilibrate Equilibration Heat->Equilibrate Production Production MD Equilibrate->Production Trajectory Analyze Trajectory: - RMSD, RMSF - Hydrogen Bonds Production->Trajectory Free_Energy Calculate Binding Free Energy (e.g., MM/PBSA, FEP) Trajectory->Free_Energy Refined_Model Refined Model & Binding Energy Estimate Free_Energy->Refined_Model Refined Binding Hypothesis

Figure 2: Molecular Dynamics Simulation Workflow.

Part 2: A Comparative Guide to Experimental Validation Techniques

The refined computational model provides a set of testable hypotheses: the predicted binding affinity and the key interactions driving the binding. The next step is to challenge these predictions with experimental data. Below is a comparison of commonly used techniques for this purpose.

TechniquePrincipleKey Parameters MeasuredSample RequirementsThroughputStrengthsLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.[11][12]KD (dissociation constant), kon (association rate), koff (dissociation rate)[11]Purified protein (immobilized), Ligand in solutionMedium to HighReal-time kinetics, label-free.[13]Protein immobilization can affect activity, mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[1]KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[1]Purified protein and ligand in solutionLowGold standard for thermodynamics, direct measurement in solution.[1]Requires relatively large amounts of pure sample, low throughput.
Cellular Thermal Shift Assay (CETSA) Measures the change in protein thermal stability upon ligand binding in a cellular environment.Tm shift (change in melting temperature)Cell lysate or intact cellsHigh (with appropriate detection)Measures target engagement in a physiological context, label-free.Indirect measure of binding, not all proteins show a clear thermal shift.
Fluorescence Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorophores, one on the protein and one on a competing ligand.IC50 (half maximal inhibitory concentration), Ki (inhibition constant)Labeled protein and/or ligandHighSensitive, amenable to high-throughput screening.Requires labeling which can alter binding, potential for assay interference.

Part 3: Detailed Experimental Protocols

To provide a practical guide, we detail the protocols for two powerful and complementary techniques: Isothermal Titration Calorimetry (ITC) for a precise thermodynamic characterization in a purified system, and Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more biologically relevant context.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified COX-2 protein (concentration determined accurately)

  • 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (high purity)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a 10-20 µM solution of COX-2 in the ITC buffer.

    • Prepare a 100-200 µM solution of the compound in the same buffer. Ensure the final DMSO concentration is low (<1%) and identical in both protein and ligand solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).

  • Experiment Execution:

    • Load the protein solution into the sample cell.

    • Load the compound solution into the injection syringe.

    • Perform a control titration of the compound into the buffer to determine the heat of dilution.

    • Perform the main titration of the compound into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the main titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (10-20 µM) Degas Degas Buffer & Samples Prep_Protein->Degas Prep_Ligand Prepare Ligand Solution (100-200 µM) Prep_Ligand->Degas Load_Cell Load Protein into Cell Degas->Load_Cell Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Main_Titration Titrate Ligand into Protein Load_Cell->Main_Titration Load_Syringe->Main_Titration Control_Titration Titrate Ligand into Buffer Subtract_Control Subtract Heat of Dilution Control_Titration->Subtract_Control Integrate Integrate Raw Data Main_Titration->Integrate Integrate->Subtract_Control Fit_Model Fit to Binding Model Subtract_Control->Fit_Model Results Obtain: KD, ΔH, n, ΔS, ΔG Fit_Model->Results

Figure 3: Isothermal Titration Calorimetry (ITC) Workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the increased thermal stability of a protein when a ligand is bound.

Materials:

  • Cell line expressing COX-2 (e.g., HT-29)

  • 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the compound at various concentrations (and a vehicle control) for a defined period (e.g., 1 hour).

  • Heating Step:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble COX-2 in each sample using Western blotting or another suitable method.

  • Data Analysis:

    • Plot the amount of soluble COX-2 as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the compound indicates target engagement.

cluster_cell Cell Culture & Treatment cluster_heat Heating & Lysis cluster_analysis Detection & Analysis Culture Culture COX-2 Expressing Cells Treat Treat with Compound (and Vehicle Control) Culture->Treat Harvest Harvest & Resuspend Cells Treat->Harvest Heat_Samples Heat Aliquots at Different Temperatures Harvest->Heat_Samples Lyse Lyse Cells (Freeze-Thaw) Heat_Samples->Lyse Centrifuge Centrifuge to Separate Soluble & Precipitated Fractions Lyse->Centrifuge Quantify Quantify Soluble COX-2 (e.g., Western Blot) Centrifuge->Quantify Plot Plot Soluble Protein vs. Temp Quantify->Plot Tm_Shift Determine Tm Shift Plot->Tm_Shift

Figure 4: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 4: Data Interpretation and Model Refinement

The true power of this integrated approach lies in the comparison of computational and experimental data.

  • Affinity Correlation: Does the experimentally determined KD from ITC or SPR correlate with the binding free energy calculated from MD simulations? A good correlation across a series of analogs strengthens the predictive power of the computational model.

  • Interaction Analysis: Do the thermodynamic data from ITC (enthalpic vs. entropic contribution) support the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) predicted by the computational model? For instance, strong hydrogen bonds are typically associated with a favorable enthalpic contribution.

  • Cellular Confirmation: Does the observation of a thermal shift in CETSA confirm that the compound engages the target in a cellular environment? This is a crucial validation step, as in vitro affinity does not always translate to cellular activity.

Discrepancies between the computational predictions and experimental results are not failures, but rather opportunities for model refinement. For example, if the experimental affinity is significantly weaker than predicted, it may indicate that the docking pose was incorrect, the scoring function is not appropriate for this class of compounds, or that solvation effects are not being accurately captured. This feedback loop allows for the continuous improvement of the computational model, leading to more accurate predictions for the next round of compound design.

Conclusion

Validating computational binding models is a critical, multi-faceted process that requires a close interplay between in silico and experimental approaches. By systematically building and scrutinizing a computational model for a novel compound like 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, and then rigorously testing the resulting hypotheses with a suite of orthogonal biophysical and cell-based assays, researchers can build a high degree of confidence in their understanding of the compound's binding mechanism. This integrated strategy not only de-risks drug discovery projects but also accelerates the optimization of potent and selective drug candidates.

References

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Sensing the heat: the application of isothermal titration calorimetry to thermodynamic studies of biomolecular interactions. Chemistry & biology, 3(10), 791–801.
  • Duff, M. R., Grubbs, J., & Howell, E. E. (2011). Isothermal titration calorimetry for measuring protein-ligand affinity. Methods in molecular biology (Clifton, N.J.), 747, 23–42.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221.
  • Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry?. Journal of the American Chemical Society, 125(48), 14859–14866.
  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54–61.
  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508.
  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Pace, C. N., & Grimsley, G. R. (2004). The hydrophobic effect and protein stability. Journal of molecular biology, 339(3), 647–653.
  • Ball, V., & Jiao, Y. (2020). Isothermal Titration Calorimetry (ITC) in Food Science. Foods (Basel, Switzerland), 9(12), 1864.
  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • MDPI. (2023).
  • LiteFold. (2023). Molecular Simulations: The Fun Way to Predict Binding Affinity.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Smolecule. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid.
  • PubMed. (2006). Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors.
  • ICE Bioscience. FRET and TR-FRET Assays.
  • PubMed. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors.
  • PubMed. (2013).
  • ResearchGate. (2023). Validation of Docking Methodology (Redocking).
  • ChemRxiv. (2023). Assessment of molecular dynamics time series descriptors in protein-ligand affinity prediction.
  • PubMed. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity.
  • Asian Journal of Green Chemistry. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • BMG LABTECH. TR-FRET Measurements.
  • PMC. (2011).
  • Oxford Academic. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA†.
  • Tocris Bioscience. TR-FRET and FP Assay Reagents.
  • PMC. (2008).
  • MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • BPS Bioscience.
  • Nature. (2014).
  • RSC Publishing. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • PMC. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.
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  • PMC. (2015). Predicting protein targets for drug-like compounds using transcriptomics.
  • MDPI. (2023). Protein-Targeting Drug Discovery.
  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock.
  • phys.org. (2020). Faster drug discovery to hit 'undruggable' targets.
  • PMC. (2017). A comprehensive map of molecular drug targets.
  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

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Safety & Regulatory Compliance

Safety

3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist overseeing the scale-up and waste management of biphenyl-based drug candidates, I cannot overstate the importance of rigorous, scientifically sound disposal protocols. 3,3',5'-Trimethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and waste management of biphenyl-based drug candidates, I cannot overstate the importance of rigorous, scientifically sound disposal protocols. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is a highly valuable intermediate in pharmaceutical research, but its polycyclic structure and carboxylic acid moiety demand strict operational controls. Improper handling can lead to environmental persistence, aquatic toxicity, and severe safety hazards within the laboratory.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical Hazard Profile & Causality

To safely manage 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid, personnel must understand the causality behind its hazards:

  • Combustible Dust Hazard: As a finely divided organic solid, this compound poses a significant risk of forming explosive dust-air mixtures. Accumulations of fine dust can burn rapidly and fiercely if exposed to an ignition source (e.g., static spark or open flame)[1].

  • Irritation Potential: The lipophilic biphenyl backbone facilitates penetration into the stratum corneum, while the carboxylic acid group (-COOH) acts as a localized irritant, causing contact dermatitis and severe eye irritation[2]. Inhalation of the dust causes respiratory tract irritation[3].

  • Incomplete Combustion Risks: If incinerated improperly as a bulk solid, polycyclic aromatic compounds can undergo incomplete combustion. This releases hazardous carbon monoxide (CO) and potentially toxic, unburnt biphenyl derivatives into the atmosphere[1].

Personal Protective Equipment (PPE) Requirements

To prevent exposure during handling and disposal, the following PPE is mandatory. The selection is explicitly based on the compound's physical state and irritant properties.

PPE CategorySpecificationCausality / Rationale
Eye Protection Tight-fitting chemical safety goggles (EN 166 or NIOSH approved)Prevents fine dust particulates from contacting and irritating the ocular mucosa[4].
Hand Protection Impervious nitrile gloves (minimum 0.11 mm thickness)Prevents dermal absorption and localized irritation from the acidic moiety[4].
Respiratory Protection N99 (US) or P2 (EN 143) particulate respiratorRequired when engineering controls are insufficient to prevent inhalation of airborne dust[3].
Body Protection Anti-static lab coat and closed-toe shoesMinimizes static discharge which could ignite suspended dust clouds[5].

Emergency Spill Response Protocol

Self-Validating System: The success of this protocol is validated by the complete absence of visible airborne particulates and a neutral pH swab of the decontaminated surface.

Step 1: Secure the Area and Eliminate Ignition Sources Immediately isolate the spill zone. Turn off all nearby heat sources, open flames, and non-explosion-proof electrical equipment to mitigate the combustible dust hazard[5].

Step 2: Don Appropriate PPE Ensure all responding personnel are equipped with the PPE outlined in Section 2, specifically prioritizing the N99/P2 respirator and chemical goggles[3].

Step 3: Dry Clean-Up via Sweeping/Shoveling Using non-sparking tools, carefully sweep up the spilled solid[5]. Critical Causality: Do not use compressed air or dry brushing techniques. These actions generate combustible dust clouds that can easily be ignited by ambient static electricity[1]. If a vacuum is used, it must be an explosion-proof system designed to be grounded.

Step 4: Containment and Labeling Transfer the recovered material into a clean, dry, sealable polyethylene or polypropylene container. Label the container explicitly as "Hazardous Waste: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid - Solid Spill Residue."

Step 5: Secondary Decontamination Wipe down the spill area with a damp cloth (using water or a mild alkaline detergent) to capture microscopic residual dust. Dispose of the cloth in the same hazardous waste container.

Standard Operating Procedure: Waste Preparation and Disposal

Direct landfilling or discharging this compound into the sewer system is strictly prohibited due to its ecological persistence[5]. The only approved method for final destruction is controlled incineration with flue gas scrubbing[2].

Self-Validating System: This preparation protocol is validated by achieving a completely clear, homogenous liquid solution without any solid precipitates prior to transfer to the incinerator.

Step 1: Segregation and Compatibility Check Ensure the waste compound is not mixed with strong oxidizing agents, which can trigger dangerous exothermic reactions. Keep the waste in its original, tightly sealed container until ready for processing.

Step 2: Solvent Dissolution (Preparation for Incineration) To ensure complete combustion and prevent the release of unburnt polycyclic hydrocarbons, the solid must be atomized.

  • In a well-ventilated fume hood, dissolve the 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid waste in a highly combustible, compatible solvent (e.g., ethanol, methanol, or hexane)[2].

  • Causality: Dissolving the solid creates a homogenous liquid fuel mixture. This allows the incinerator's injection nozzles to atomize the waste into a fine mist, maximizing the surface area for complete thermal oxidation and preventing the formation of toxic ash[2].

Step 3: Transfer to Licensed Destruction Facility Transfer the dissolved mixture to a licensed chemical destruction plant. The facility must utilize a chemical incinerator equipped with:

  • An Afterburner: To provide the secondary high-temperature residence time required to completely break down the biphenyl rings into CO2 and H2O[2].

  • A Flue Gas Scrubber: To neutralize any trace acidic gases or particulates generated during combustion before atmospheric release[5].

Step 4: Documentation and Manifesting Record the exact mass of the chemical disposed of and the volume of solvent used. Retain the certificate of destruction from the licensed waste contractor for your laboratory's regulatory compliance records.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 3,3',5'-Trimethyl-[1,1'-biphenyl] -4-carboxylic acid Check Is material contaminated with strong oxidizers? Start->Check Segregate Segregate into Compatible Waste Stream Check->Segregate Yes Dissolve Dissolve in Combustible Solvent (e.g., Ethanol, Hexane) Check->Dissolve No Incinerate Chemical Incinerator (Afterburner & Scrubber) Segregate->Incinerate Dissolve->Incinerate Ash Ash & Scrubber Effluent Disposal via Licensed Contractor Incinerate->Ash

Figure 1: Decision tree and operational workflow for the safe disposal of substituted biphenyl acids.

References

  • Source: scbt.
  • Source: tcichemicals.
  • 4'-(BENZYLOXY)
  • Source: ossila.
  • Source: sdfine.

Sources

Handling

Personal protective equipment for handling 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

As a Senior Application Scientist, I have developed this comprehensive safety and handling guide for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid . Because this compound is a highly specialized, sterically hindere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive safety and handling guide for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid . Because this compound is a highly specialized, sterically hindered building block used in advanced drug development and materials science, standard boilerplate safety data is often insufficient.

This guide bridges the gap between basic regulatory compliance and practical, bench-level execution. By understanding the physicochemical causality behind the compound's hazards, your laboratory can establish a self-validating safety culture that protects personnel and ensures experimental integrity.

Hazard Causality & Physicochemical Profile

To handle a chemical safely, you must understand why it is hazardous. The risks associated with 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid are directly tied to its molecular architecture:

  • High Lipophilicity & Dermal Penetration: The unsubstituted parent compound, biphenyl-4-carboxylic acid, has a baseline LogP of approximately 3.75[1]. The addition of three methyl groups significantly increases its lipophilicity (estimated LogP > 5.0). Highly lipophilic molecules partition rapidly into the lipid-rich stratum corneum of the skin [2]. If this compound is dissolved in penetration-enhancing carrier solvents (e.g., DMSO, DMF, or DCM), dermal absorption is drastically accelerated, bypassing the skin's natural barrier.

  • Localized Acidic Irritation: The carboxylic acid moiety (typical pKa ~4.0–5.0) acts as a localized proton donor. Upon contact with the moisture in ocular mucosa or sweat on the skin, it induces rapid pH shifts, resulting in H315 (Skin Irritation) and H319 (Eye Irritation) [3].

  • Particulate Hazards: As a crystalline solid, airborne micro-particles of this compound act as severe respiratory irritants (H335 ). The rigid biphenyl core prevents rapid metabolic breakdown in the lungs, prolonging irritation [3].

Table 1: Physicochemical Hazard Summary

Property / HazardValue / ClassificationMechanistic Consequence
Base LogP ~3.75 (Unsubstituted)High lipid solubility; rapid dermal uptake if in solution.
Estimated LogP > 5.0 (Trimethylated)Extreme lipophilicity; requires strict barrier PPE.
GHS Hazards H315, H319, H335Acidic moiety causes contact irritation; dust irritates airways.
Physical State Solid / CrystallineGenerates hazardous, combustible dust during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to PPE. The equipment must match the specific operational state of the chemical (solid vs. solution).

Table 2: Task-Specific PPE Requirements

PPE CategorySpecificationScientific Justification & Causality
Eye/Face Unvented Safety GogglesStandard safety glasses allow airborne crystalline dust to bypass the lenses. Unvented goggles prevent mucosal contact.
Hand (Solid) Double Nitrile Gloves (5 mil+)Nitrile provides an excellent barrier against the dry solid. Double gloving ensures integrity if the outer glove catches on spatulas or vials.
Hand (Solution) Solvent-Specific GlovesCritical: If dissolving the compound in DCM, nitrile degrades in minutes. You must switch to heavy Butyl Rubber or laminate (Silver Shield) gloves.
Body Flame-Retardant Lab CoatBiphenyl derivatives are combustible solids. A flame-retardant coat prevents ignition from static discharge during transfer.
Respiratory Fume Hood (Face velocity >100 fpm)All open handling must occur in a hood to capture H335 respiratory irritant dust.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety conditions are verified.

Workflow Start 1. Storage Retrieval (Cool, Dry, Sealed) Prep 2. PPE Donning & Hood Verification Start->Prep Weigh 3. Weighing (Anti-static Spatula) Prep->Weigh Transfer 4. Closed Transfer (Sealed Vessel) Weigh->Transfer React 5. Solubilization / Reaction Transfer->React Dispose 6. Waste Segregation (Hazardous Organics) React->Dispose

Standard operational workflow for handling the target biphenyl carboxylic acid.

Step-by-Step Methodology:

  • Environmental Verification: Verify the fume hood sash is at the correct operating height and the airflow monitor reads >100 feet per minute (fpm).

  • Static Mitigation: Biphenyl powders are prone to static cling, which causes erratic dispersion. Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Use a grounded, anti-static U-shaped spatula.

  • Weighing: Tare a glass weigh boat or anti-static weighing paper. Carefully dispense the 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid. Self-Validation: If powder clings aggressively to the spatula, stop and re-apply anti-static measures to prevent sudden dust aerosolization.

  • Closed Transfer: Transfer the solid into the reaction vessel inside the fume hood. Seal the vessel with a septum or cap before removing it from the hood.

  • Solubilization: If adding solvent, inject it through the septum using a syringe to maintain a closed system, preventing the aerosolization of the highly lipophilic solvated compound.

Spill Response & Decontamination Plan

Spill response depends entirely on whether the compound is in its solid state or dissolved in a carrier solvent.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid / Dust Spill Assess->Solid Solution Solution Spill (e.g., in DMSO/DCM) Assess->Solution ActionSolid Wet Sweeping / HEPA Vacuum Solid->ActionSolid ActionSol Inert Absorbent (Sand/Vermiculite) Solution->ActionSol Decon Wipe with Isopropanol Wash with Soap/Water ActionSolid->Decon ActionSol->Decon Waste Hazardous Waste Disposal Decon->Waste

Decision matrix and response protocol for accidental spills of the target compound.

Protocol for Solid Spills:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the dust.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the H335 irritant dust. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to bind the dust.

  • Collect: Use a HEPA-filtered vacuum or wet-wipe the area with damp absorbent pads.

Protocol for Solution Spills (High Dermal Threat):

  • Isolate: Alert personnel. If the solvent is volatile (e.g., DCM), ensure the fume hood is running at maximum exhaust.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth.

  • Decontaminate: Once the absorbent is collected, wash the surface thoroughly with isopropanol to dissolve any remaining lipophilic biphenyl residue, followed by a wash with strong soapy water to remove the solvent.

Waste Disposal Plan

Because 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid is an environmentally persistent, lipophilic aromatic compound, it must never be discharged into municipal wastewater.

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a puncture-resistant, sealable biohazard/chemical waste bin labeled: "Hazardous Solid Waste: Combustible Biphenyl Derivatives."

  • Liquid Waste Segregation:

    • If the compound was dissolved in DMSO, DMF, or Alcohols , dispose of it in the Non-Halogenated Organic Waste carboy.

    • If the compound was dissolved in DCM or Chloroform , dispose of it in the Halogenated Organic Waste carboy.

  • Labeling: All waste containers must explicitly list "3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid" to ensure proper high-temperature incineration by your environmental health and safety (EHS) provider.

References

  • [1,1'-Biphenyl]-4-carboxylic acid | SIELC Technologies Source: SIELC Technologies URL
  • Source: United States Environmental Protection Agency (EPA)
  • Biphenyl-4-carboxylic acid Material Safety Data Sheet Source: Santa Cruz Biotechnology URL
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